Diethyl sulfate-d10
Description
BenchChem offers high-quality Diethyl sulfate-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl sulfate-d10 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
96617-81-1 |
|---|---|
Molecular Formula |
C4H10O4S |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) sulfate |
InChI |
InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
DENRZWYUOJLTMF-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOS(=O)(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of Diethyl sulfate-d10 for research
Technical Guide: Diethyl Sulfate-d10 in Deuterated Drug Discovery
Executive Summary
Diethyl sulfate-d10 (DES-d10) is the fully deuterated isotopologue of diethyl sulfate, serving as a critical electrophilic ethylating agent in modern drug discovery. Its primary utility lies in the "Deuterium Switch" strategy—replacing protium (
This guide provides a technical deep-dive into the chemical properties, mechanistic applications, and rigorous safety protocols required for handling DES-d10. Unlike its non-deuterated counterpart used in bulk industrial synthesis, DES-d10 is a high-value reagent used in micro- to gram-scale synthesis for metabolic stability optimization and internal standard generation.
Chemical Identity & Physical Specifications
DES-d10 is a hard electrophile that transfers an ethyl-d5 group (
Table 1: Comparative Specifications
| Property | Diethyl Sulfate (Standard) | Diethyl Sulfate-d10 (Isotopologue) |
| CAS Number | 64-67-5 | Consult Supplier (e.g., 153511-75-6) |
| Formula | ||
| Molar Mass | 154.18 g/mol | ~164.24 g/mol |
| Isotopic Purity | N/A | Typically |
| Density (25°C) | 1.18 g/mL | ~1.28 g/mL (Estimated via mass) |
| Boiling Point | 209°C (dec) | ~208–210°C (dec) |
| Solubility | Ethanol, Ether, Acetone | Ethanol, Ether, Acetone |
| Reactivity | High (SN2 Alkylator) | High (SN2 Alkylator) |
Note on Stability: Like the parent compound, DES-d10 hydrolyzes slowly in cold water but rapidly in hot water to form ethyl-d5 sulfuric acid and ethanol-d5. It must be stored under inert gas (Nitrogen/Argon) to prevent moisture-induced decomposition.
Mechanistic Principles: The Deuterium Advantage
Reaction Mechanism (SN2)
DES-d10 functions primarily via an SN2 mechanism. The sulfur atom is tetrahedral, and the leaving group is the ethyl-d5 sulfate anion. Because it is a "hard" electrophile (according to HSAB theory), it preferentially alkylates "hard" nucleophiles (e.g., primary amines, alkoxides) but can also alkylate softer nucleophiles under forcing conditions.
Diagram 1: Alkylation Mechanism of DES-d10
Caption: SN2 attack of a nucleophile on the alpha-carbon of DES-d10, resulting in ethyl-d5 transfer.
Kinetic Isotope Effect (KIE)
The core value of DES-d10 is the introduction of Carbon-Deuterium (C-D) bonds. The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.
-
Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (e.g., CYP450 oxidation), replacing H with D can significantly reduce the rate of metabolism (
). -
Outcome: This leads to increased half-life (
) and systemic exposure (AUC) of the drug, potentially allowing for lower dosing frequencies.
Applications in Drug Discovery
The most prominent application of DES-d10 is in the synthesis of deuterated analogs for Metabolic Stability Profiling .
Diagram 2: The "Deuterium Switch" Workflow
Caption: Workflow for optimizing drug metabolic stability using DES-d10 to block metabolic "soft spots."
Case Study Context: This approach mirrors the development of Deutetrabenazine (Austedo®), where deuteration of methoxy groups (using methyl sulfate-d6, analogous to DES-d10) slowed O-dealkylation, improving the safety profile compared to Tetrabenazine [1, 2].
Experimental Protocol: Microscale N-Ethylation
Objective: Synthesis of
Reagents:
-
Substrate: Secondary Amine (1.0 eq)
-
Reagent: Diethyl sulfate-d10 (1.1 eq)
-
Base: Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetone or DMF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen.
-
Dissolution: Add the amine substrate (1.0 mmol) and
(2.0 mmol) to Acetone (3 mL). Stir at room temperature for 10 minutes. -
Addition: Via a gas-tight microsyringe, add Diethyl sulfate-d10 (1.1 mmol) dropwise. Caution: DES-d10 is viscous; ensure accurate volume delivery.
-
Reaction: Heat to reflux (approx. 56°C for Acetone) for 4–12 hours. Monitor via TLC or LC-MS.
-
Checkpoint: Look for the mass shift of +5 Da (M+5) in the product peak.
-
-
Quenching (Critical): Once complete, cool to room temperature. Add 1 mL of concentrated Ammonium Hydroxide (
) and stir for 30 minutes.-
Why? This destroys excess DES-d10 by converting it to the less toxic ethyl amine/sulfate salts before workup.
-
-
Workup: Dilute with water, extract with Ethyl Acetate (3x), dry over
, and concentrate.
Safety & Handling (Crucial)
DES-d10 shares the toxicity profile of non-deuterated diethyl sulfate. It is a Category 1B Carcinogen and Mutagen [3, 4].
Mandatory PPE:
-
Respiratory: Full-face respirator with organic vapor cartridges or work strictly inside a certified chemical fume hood.
-
Dermal: Double-gloving (Nitrile over Laminate/Silver Shield). DES penetrates standard latex rapidly.
-
Eyes: Chemical splash goggles (if not using a full-face respirator).
Decontamination Protocol: Spills should never be wiped with paper towels alone.
-
Cover spill with a mixture of absorbent material (vermiculite) and dilute ammonia or 10% NaOH.
-
Allow to sit for 30 minutes to hydrolyze the sulfate ester.
-
Collect as hazardous chemical waste.
Storage:
-
Store in a dedicated carcinogen fridge (+4°C).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and acid formation.
References
-
Schmidt, C. (2017). "First deuterated drug approved." Nature Biotechnology. Link
-
Harbeson, S. L., & Tung, R. D. (2011). "Deuterium in drug discovery and development." Annual Reports in Medicinal Chemistry. Link
-
IARC Monographs. (1999). "Diethyl Sulfate."[1][2][3][4][5][6][7][8][9][10] International Agency for Research on Cancer.[10] Link
-
CDC - NIOSH. (2014). "Diethyl Sulfate - International Chemical Safety Cards (ICSC)." Link
-
Sigma-Aldrich. (2023). "Diethyl sulfate Safety Data Sheet." Link
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- 1. Diethyl Sulfate | (C2H5)2SO4 | CID 6163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl sulfate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Diethyl sulfate - Safety Data Sheet [chemicalbook.com]
- 4. 硫酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 9. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 10. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Isotopic Enrichment & Validation of Diethyl Sulfate-d10
Executive Summary
Diethyl sulfate-d10 (DES-d10) is the fully deuterated ethylating agent (
This guide addresses the critical necessity of high isotopic enrichment (
The Isotopic Architecture
Chemical vs. Isotopic Purity
It is imperative to distinguish between these two parameters, as they are often conflated in Certificates of Analysis (CoA).
| Parameter | Definition | Critical Specification | Consequence of Failure |
| Chemical Purity | The % of the sample that is Diethyl Sulfate (regardless of isotope). | Presence of hydrolysis products (Ethanol-d5, Sulfuric Acid) leading to incorrect stoichiometry. | |
| Isotopic Enrichment | The % of Hydrogen atoms replaced by Deuterium.[1] | Presence of |
Theoretical Specifications
-
Formula:
-
Molecular Weight: 164.22 g/mol (vs. 154.18 g/mol for unlabeled)
-
Density: ~1.27 g/mL (higher than unlabeled due to isotope effect)
-
Boiling Point: 208°C (decomposes)[2]
Synthesis & Enrichment Origins
The isotopic integrity of DES-d10 is entirely dependent on the starting material, Ethanol-d6 . Unlike labile protons (e.g., -OH, -NH), the C-D bonds in the ethyl group are non-exchangeable under standard conditions. Therefore, enrichment cannot be "improved" after synthesis; it must be engineered into the precursor.
Synthesis Workflow
The industrial preparation typically involves the reaction of Ethanol-d6 with sulfur trioxide (
Figure 1: Synthesis pathway for Diethyl Sulfate-d10. Note that isotopic dilution can only occur if the Ethanol-d6 feedstock is compromised or if atmospheric moisture (
Analytical Validation Protocols
To certify DES-d10 for drug development use, a self-validating dual-method approach is required: qNMR for proton quantification and GC-MS for isotopologue distribution.
Protocol A: Proton NMR (1H-qNMR)
This is the absolute method for determining "Atom % D". Since deuterium is "silent" in standard 1H-NMR, any signal observed represents impurity (residual Hydrogen).
Methodology:
-
Solvent: Use
(99.96% D) to minimize solvent interference. -
Internal Standard (IS): Add a precise mass of Maleic Acid or Dimethyl Sulfone (traceable standard).
-
Acquisition:
-
Relaxation delay (d1):
seconds (to ensure full relaxation of residual protons). -
Scans:
to improve S/N ratio for trace peaks.
-
-
Calculation: The enrichment is calculated by quantifying the absence of signal.
Protocol B: GC-MS Isotopologue Analysis
While NMR gives the average enrichment, MS reveals the distribution (how many molecules are d10 vs d9).
Methodology:
-
Inlet: Split injection (high split ratio 50:1) to prevent saturation.[3]
-
Column: DB-5ms or equivalent non-polar phase.
-
Scan Mode: SIM (Selected Ion Monitoring) focusing on the molecular ion cluster (
164). -
Acceptance Criteria:
- 164 (Molecular Ion): Base Peak.
-
163 (d9 impurity):
relative abundance. - 154 (d0 unlabeled): Not detectable.
Figure 2: Quality Control Decision Tree ensuring both average enrichment (NMR) and isotopologue purity (MS).
Applications in Drug Development (The "Why")
The primary application of DES-d10 is synthesizing Stable Isotope Labeled Internal Standards (SIL-IS) . In LC-MS/MS bioanalysis, the SIL-IS is added to biological matrices (plasma, urine) to normalize extraction recovery and ionization effects.
The "Cross-Talk" Phenomenon
If DES-d10 has low enrichment (e.g., 98%), the synthesized IS will contain significant amounts of d9 and d8 isotopologues.
-
Scenario: You are analyzing a drug with a molecular weight of 300.
-
Target IS: Drug-Ethyl-d5 (MW 333).
-
Impurity: If DES-d10 is impure, you generate Drug-Ethyl-d4 (MW 332) and Drug-Ethyl-d0 (MW 328).
Consequence:
-
Blank Contamination: If the IS contains d0 (unlabeled) material, it will appear in the analyte channel. This causes a non-zero intercept in calibration curves, ruining the Lower Limit of Quantitation (LLOQ).
-
Reverse Contribution: If the analyte concentration is very high, its natural M+5 isotope (rare, but possible with Cl/Br atoms) might contribute to the IS channel. However, the greater risk with DES-d10 is the IS contributing to the analyte channel due to incomplete deuteration.
Authoritative Rule: For regulated GLP studies, the contribution of the IS to the analyte channel must be < 20% of the LLOQ [1]. High enrichment DES-d10 (>99%) is the only way to guarantee this without complex mathematical corrections.
Handling & Stability
Safety Profile
DES-d10 is a Category 1B Carcinogen and Mutagen . It is an alkylating agent that reacts with DNA.
-
Containment: Must be handled in a functioning fume hood.
-
Deactivation: Spills should be neutralized with concentrated aqueous ammonia or sodium hydroxide solutions (hydrolysis destroys the alkylating potential).
Hydrolytic Instability
DES-d10 is sensitive to moisture.
-
Storage: Store under Argon/Nitrogen at 2-8°C.
-
Septum Protocol: Never store with a punctured septum; atmospheric moisture will degrade the reagent within days, lowering chemical purity (though isotopic enrichment remains constant, the reagent becomes useless).
References
-
FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS.[Link]
Sources
Safety data sheet (SDS) for Diethyl sulfate-d10 handling
An In-Depth Technical Guide to the Safe Handling of Diethyl Sulfate-d10
This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals handling Diethyl sulfate-d10. Given its classification as a probable human carcinogen and a potent alkylating agent, adherence to rigorous safety protocols is not merely procedural—it is essential for ensuring personnel safety and laboratory integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind each safety recommendation, fostering a deep-seated culture of safety grounded in scientific principles.
The Fundamental Risk: Understanding the Adversary
Diethyl sulfate (DES) is a highly efficient ethylating agent. Its deuterated form, Diethyl sulfate-d10 (DES-d10), is functionally identical in its chemical reactivity and toxicological profile. It is primarily used in research and development for isotopic labeling to trace the metabolic fate of ethylated compounds.
The extreme hazard of DES-d10 stems from its primary mechanism of action: it is a powerful, direct-acting alkylating agent.[1][2] It readily transfers an ethyl group to nucleophilic sites on biological macromolecules, most critically, to the DNA within our cells. This ethylation of DNA is a form of genotoxic damage that can lead to mutations and, consequently, may initiate carcinogenesis.[1][2][3] This singular fact is the foundation for all safety protocols that follow. The International Agency for Research on Cancer (IARC) classifies diethyl sulfate as a Group 2A agent, meaning it is probably carcinogenic to humans .[1][2][3][4][5]
Beyond its carcinogenicity, DES is acutely toxic and corrosive. It can cause severe, irreversible burns to the skin and eyes upon contact and is harmful if inhaled or ingested.[6][7][8]
Hazard Classification Summary
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][8] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[8] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6][8] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[6][8] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[6] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects[3][6][8] |
| Carcinogenicity | Category 1B | H350: May cause cancer[3][6][8] |
The Hierarchy of Controls: A Multi-Layered Defense Strategy
Effective safety is not achieved by a single action but by a systematic layering of controls. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes the most effective measures first.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Elimination & Substitution: The most effective control is to remove the hazard entirely. Before using DES-d10, a thorough risk assessment must conclude that no less hazardous ethylating agent can achieve the desired scientific outcome.
-
Engineering Controls: This is the primary method for physically separating laboratory personnel from the chemical.
-
Chemical Fume Hood: All handling of DES-d10, including transfers, dilutions, and reaction setups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions.
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible (within a 10-second travel distance) from the handling area.[6]
-
-
Administrative Controls: These are the work practices and procedures that reduce exposure.
-
Designated Areas: Clearly mark and restrict access to areas where DES-d10 is stored and handled. The area should be explicitly labeled with warnings for "Probable Carcinogen" and "Acutely Toxic."
-
Training: All personnel must receive specific training on the hazards of DES-d10 and demonstrate proficiency in the handling and emergency procedures outlined in this guide before being granted permission to work with it.
-
Waste Management: A dedicated, labeled hazardous waste container must be established for all solid and liquid waste contaminated with DES-d10.
-
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used diligently even when all other controls are in place. The choice of PPE is critical and non-negotiable.
Caption: Logic for selecting the minimum required PPE.
-
Eye and Face Protection: Due to its severe corrosivity, both direct splashes and vapors pose a threat. Tight-fitting chemical splash goggles and a full-face shield are mandatory. [6] Standard safety glasses are insufficient.
-
Hand Protection: A single pair of gloves is not adequate. Double-gloving is required. The inner glove (e.g., nitrile) protects against incidental contact during glove removal, while the outer glove should be of a material with high resistance to alkylating agents, such as butyl rubber or laminate film . Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Gloves must be changed immediately if contamination is suspected.
-
Body Protection: Wear a fully buttoned lab coat . For any procedure involving more than a few milliliters, a chemically resistant apron must be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: When used within a certified fume hood, respiratory protection is typically not required. However, a respirator with an organic vapor (Type A) cartridge should be available for emergencies.[6] For a significant spill or release outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary, and only trained emergency responders should perform the cleanup.[9][10]
Standard Operating Procedures (SOPs)
Protocol 1: Storage and Transport
-
Storage: Store DES-d10 in its original, tightly sealed container.[11] Place this primary container within a compatible, sealed secondary container to contain any potential leaks. Store in a cool, dry, well-ventilated, and locked cabinet or refrigerator designated for high-hazard chemicals.[6][7][12]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, bases, and moisture.[6][10][13] Storing it away from moisture is critical, as it slowly hydrolyzes to form corrosive sulfuric acid, which can corrode metal containers and release flammable hydrogen gas.[13][14]
-
Transport: When transporting the chemical within the laboratory, always use a secondary container.
Protocol 2: Step-by-Step Handling for Solution Preparation
-
Pre-Handling Check:
-
Verify the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure the eyewash/shower station is unobstructed.
-
Don the full required PPE ensemble (double gloves, goggles, face shield, lab coat).
-
Assemble all necessary equipment (pipettes, vials, solvent, waste container) inside the fume hood to minimize movement.
-
-
Handling:
-
Perform all operations on a disposable absorbent bench liner within the fume hood.
-
Carefully open the primary container.
-
Use a positive displacement pipette or a dedicated glass syringe to transfer the required volume of the oily liquid.
-
Dispense the DES-d10 into the solvent slowly and carefully.
-
Securely cap the stock vial and the newly prepared solution.
-
Wipe the exterior of the containers with a dampened cloth (with a suitable decontamination solution if available) before removing them from the hood.
-
-
Post-Handling Decontamination and Disposal:
-
All disposable items that came into contact with DES-d10 (pipette tips, bench liner, wipes) are considered hazardous waste. Place them immediately into the designated sealed waste container inside the hood.[7][13]
-
Wipe down the interior surfaces of the fume hood.
-
Carefully remove PPE, starting with the outer gloves, then the apron, face shield, and goggles. Remove the inner gloves last.
-
Wash hands thoroughly with soap and water.
-
Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical to mitigating harm.
Caption: Decision workflow for responding to a chemical spill.
In Case of Personnel Exposure:
-
Skin Contact: Speed is paramount. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6][7][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][7][14] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[6][7] Seek immediate medical attention.
-
Ingestion: DO NOT INDUCE VOMITING. [6][7] Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water.[10] Seek immediate medical attention.
In Case of a Spill:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess: If the spill is small (<10 mL) and contained entirely within a chemical fume hood, trained lab personnel may clean it up. For any spill outside a fume hood or a larger spill, evacuate the lab, close the doors, and call emergency services.
-
Cleanup (Small, Contained Spill Only):
-
Ensure full PPE is worn, including respiratory protection if necessary.
-
Contain the spill by covering it with an inert absorbent material like sand, earth, or vermiculite.[11][13] Do not use combustible absorbents.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solution, followed by soap and water.
-
Physicochemical & Toxicological Data
Properties of Diethyl Sulfate
| Property | Value | Source |
| Chemical Formula | C4H10O4S (d10: C4D10O4S) | [3] |
| CAS Number | 64-67-5 | [3] |
| Molar Mass | 154.18 g/mol (d10: approx. 164.24 g/mol ) | [3] |
| Appearance | Colorless, oily liquid that may darken with age | [1][4] |
| Odor | Faint peppermint-like | [1][9] |
| Boiling Point | 209 °C (decomposes) | [3] |
| Melting Point | -25 °C | [3] |
| Flash Point | 104 °C | [3][6] |
| Density | 1.18 g/cm³ | [10] |
| Vapor Density | 5.31 (Air = 1) | [5] |
| Water Solubility | Decomposes in water | [3][6] |
Conclusion
Diethyl sulfate-d10 is an invaluable tool for specific research applications, but its utility is matched by its significant hazards. As a probable human carcinogen, potent mutagen, and corrosive agent, it demands more than just procedural compliance; it requires a foundational understanding of its risks. By implementing a multi-layered safety strategy based on the hierarchy of controls, utilizing appropriate and uncompromising PPE, and adhering strictly to established protocols, researchers can handle this compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of their scientific work.
References
- DIETHYL SULFATE | - atamankimya.com. (n.d.).
- Diethyl sulf
- Diethyl Sulfate. (1999). U.S. Environmental Protection Agency.
- Background Material:1997-11-12 Diethyl Sulfate As A Federal Hazardous Air Pollutant. (1997). California Air Resources Board.
- Diethyl sulfate - SAFETY D
- Diethyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992). (1999). Inchem.org.
- Diethyl Sulfate | (C2H5)2SO4 | CID 6163. (n.d.). PubChem - NIH.
- DIETHYL SULPH
- Diethyl sulf
- DIETHYL SULFATE. (n.d.). Chemical Distribution Solutions.
- DIETHYL SULF
- Diethyl sulfate - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET - Diethyl sulph
- Diethyl sulfate - Safety D
- DIETHYL SULFATE. (1999). In Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals. NCBI.
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Advanced Applications of Diethyl sulfate-d10 in Metabolomics and Adductomics
Topic: Applications of Diethyl sulfate-d10 in Metabolomics Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Toxicologists
Executive Summary
Diethyl sulfate-d10 (DES-d10) is a high-purity, stable isotope-labeled alkylating agent
Its utility is defined by three core advantages:
-
Stable Isotope Dilution (SID): It enables the precise synthesis of d5-ethylated internal standards (e.g., Ethyl sulfate-d5) for absolute quantification of alcohol biomarkers.
-
Chemical Isotope Labeling (CIL): It facilitates differential isotope labeling (Light vs. Heavy) of organic acids and fatty acids, improving ionization efficiency and enabling relative quantification in comparative metabolomics.
-
Adductomics Tracing: It serves as a definitive probe for mapping ethylation damage in DNA and proteins, distinguishing exogenous alkylation from endogenous background.
Mechanistic Foundation & Chemistry
The Reagent: Diethyl sulfate-d10
-
Chemical Structure:
-
Role: Strong ethylating agent acting via an
mechanism. -
Isotopic Shift: Transfers a perdeuterated ethyl group (-C2D5) to the substrate.
-
Mass Shift: The substitution of a proton (H) or a non-labeled ethyl group (
) with results in a distinct mass shift useful for mass spectrometric resolution.-
Note: Although the reagent is "d10" (two ethyl groups), it typically transfers only one ethyl group per nucleophilic attack, resulting in a +5 Da mass shift relative to the unlabeled ethyl derivative.
-
Reaction Mechanism
In a basic environment, DES-d10 reacts with nucleophiles (carboxylates, phenoxides, amines).
This reaction converts polar, non-volatile metabolites into non-polar, volatile ethyl esters (ideal for GC-MS) or hydrophobic esters with improved retention on Reverse-Phase LC (RPLC).
Core Application 1: Synthesis of Internal Standards (Alcohol Biomarkers)
The most commercially significant application of DES-d10 is the synthesis of internal standards for forensic toxicology, specifically Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) . These are direct metabolites of ethanol used to monitor alcohol consumption.
The Challenge
Quantifying EtG and EtS requires Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects in urine or hair. Commercial standards are expensive; in-house synthesis using DES-d10 is a cost-effective, high-purity alternative.
Synthesis Protocol: Ethyl Sulfate-d5 (EtS-d5)
Objective: Synthesize Sodium Ethyl-d5 Sulfate for use as an internal standard.
Protocol:
-
Reagents: Sodium sulfate (anhydrous), Diethyl sulfate-d10, Water/Ethanol solvent.
-
Reaction:
-
Dissolve sodium sulfate in a minimum volume of water.
-
Add Diethyl sulfate-d10 dropwise while maintaining temperature at 50°C.
-
Mechanism:
(Ethyl-d5 sulfate).
-
-
Purification: Recrystallize from ethanol to remove unreacted inorganic sulfate.
-
Validation: Analyze by LC-MS/MS (negative mode).
-
Target Transition: m/z 130
80 (for EtS-d5) vs m/z 125 80 (for EtS-d0).
-
Visualization of Synthesis Workflow
Figure 1: Workflow for the synthesis of Ethyl-d5 Sulfate using Diethyl sulfate-d10.
Core Application 2: Chemical Isotope Labeling (CIL) for Metabolomics
In comparative metabolomics (e.g., Disease vs. Control), DES-d10 is used for Differential Isotope Labeling (DIL) . This technique labels the control sample with "Light" reagent (DES-d0) and the disease sample with "Heavy" reagent (DES-d10).
Target Analytes
-
Fatty Acids (Free): Converted to Ethyl Esters (FAEEs).
-
Organic Acids: Converted to Ethyl Esters.
-
Amino Acids: N-ethyl and Carboxyl-ethyl derivatives.
Advantages over Methylation
While methylation (using
-
Chromatographic Resolution: Ethyl esters are more hydrophobic than methyl esters, providing better retention and separation on C18 columns.
-
Reduced Volatility Loss: Ethyl esters are slightly less volatile than methyl esters, reducing sample loss during evaporation steps in GC sample prep.
Experimental Protocol: Differential Labeling
Reagents:
-
Light Reagent: Diethyl sulfate (d0)
-
Heavy Reagent: Diethyl sulfate-d10 (d10)
-
Catalyst: Anhydrous
or Pyridine.
Step-by-Step Methodology:
-
Extraction: Extract metabolites from plasma/urine using cold methanol. Dry under
. -
Derivatization (Parallel Reactions):
-
Tube A (Control): Add 50 µL Acetone + 10 µL DES-d0 +
. -
Tube B (Disease): Add 50 µL Acetone + 10 µL DES-d10 +
.
-
-
Incubation: Vortex and heat at 60°C for 30 mins.
-
Quenching: Add 100 µL amine-free buffer (e.g., ammonium acetate) to consume excess reagent.
-
Mixing: Combine Tube A and Tube B (1:1 ratio).
-
Analysis: Inject into LC-HRMS or GC-MS.
Data Interpretation: Look for "doublets" in the mass spectrum separated by 5.03 Da (for mono-protic acids) or 10.06 Da (for di-acids). The ratio of Heavy/Light peak area represents the relative abundance of the metabolite in Disease vs. Control.
CIL Pathway Diagram
Figure 2: Differential Isotope Labeling (DIL) workflow using Diethyl sulfate-d0 and -d10.
Technical Data & Validation
Mass Shift Table
When using DES-d10, the mass shift depends on the number of acidic protons replaced.
| Functional Group | Derivative Formed | Mass Shift (vs Unlabeled) | Application |
| Carboxyl (-COOH) | Ethyl Ester ( | +5.03 Da | Fatty Acids, Organic Acids |
| Phenol (-OH) | Ethyl Ether ( | +5.03 Da | Polyphenols, Steroids |
| Primary Amine ( | N-Ethyl ( | +5.03 Da | Amino Acids |
| Sulfate ( | Ethyl Sulfate ( | +5.03 Da | Alcohol Biomarkers |
Safety & Handling (Critical)
Diethyl sulfate is a Group 2A Carcinogen (IARC). It is a direct-acting alkylating agent.
-
Handling: Must be used in a chemical fume hood with double nitrile gloves.
-
Deactivation: Excess reagent must be quenched with a strong nucleophile (e.g., 1M NaOH or concentrated ammonia) before disposal. Do not dispose of active reagent down the drain.
References
-
IARC Monographs. (1999). Diethyl Sulfate.[1][2] International Agency for Research on Cancer. [Link]
-
Halsall, H. B., et al. (2008). Differential metabolomics using stable isotope labeling and two-dimensional gas chromatography with time-of-flight mass spectrometry. Analytical Chemistry. [Link]
-
Wurst, F. M., et al. (2006). Ethyl sulfate: a direct ethanol metabolite in humans: synthesis, pharmacokinetics, and comparison with ethyl glucuronide. Addiction. [Link]
-
Restek Corporation. (2023). Reference Standards: Ethyl sulfate-d5 sodium salt. [Link][3]
-
Li, L., et al. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Journal of Chromatography A. [Link]
Sources
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Mechanisms Involving Diethyl Sulfate-d10
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling Reaction Pathways with Isotopic Precision
Nucleophilic substitution reactions are a cornerstone of organic synthesis, fundamental to the construction of a vast array of molecules, including active pharmaceutical ingredients (APIs). The ability to precisely control and understand these reactions is paramount in drug development and medicinal chemistry.[1] This guide delves into the application of diethyl sulfate-d10, a deuterated ethylating agent, as a powerful tool for elucidating the mechanistic nuances of nucleophilic substitution reactions.
The replacement of hydrogen with its heavier isotope, deuterium, introduces a subtle yet measurable change in the mass and vibrational energy of the C-D bond compared to the C-H bond.[2] This isotopic labeling allows researchers to track the fate of the ethyl group during a reaction and, more importantly, to probe the kinetic isotope effect (KIE).[2][3] The KIE, a change in the reaction rate upon isotopic substitution, provides invaluable insights into the transition state of the rate-determining step, enabling a clear distinction between SN1 and SN2 pathways.[2][4]
This document will provide a detailed overview of the theoretical underpinnings, practical experimental protocols, and data interpretation for using diethyl sulfate-d10 in mechanistic studies.
Mechanistic Principles: SN1 vs. SN2 and the Role of Deuterium Labeling
Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular).[5][6] The key distinction lies in the timing of bond-breaking and bond-forming steps.[5]
The SN2 Mechanism:
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7] This "backside attack" results in an inversion of stereochemistry at the reaction center.[8][9] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[5][6]
-
Kinetic Isotope Effect in SN2: In an SN2 reaction involving diethyl sulfate-d10, the C-D bonds are not broken in the rate-determining step. However, the transition state involves a change in hybridization from sp³ to a more crowded sp²-like geometry.[7] This can lead to a small inverse secondary kinetic isotope effect (kH/kD < 1), where the deuterated compound reacts slightly faster than its non-deuterated counterpart.[4][10]
The SN1 Mechanism:
The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate.[8] In the second step, the nucleophile attacks the planar carbocation.[11] This can occur from either face, leading to a racemic mixture of products if the starting material is chiral.[9] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[5][6]
-
Kinetic Isotope Effect in SN1: In an SN1 reaction, the α-hydrogens (or deuteriums) are not directly involved in the bond-breaking of the leaving group. However, hyperconjugation, which stabilizes the resulting carbocation, is slightly weaker for C-D bonds than for C-H bonds. This can result in a small normal secondary kinetic isotope effect (kH/kD > 1), where the non-deuterated compound reacts slightly faster.[2]
The following diagram illustrates the pathways for SN1 and SN2 reactions.
Caption: SN1 and SN2 reaction pathways.
Applications in Drug Development
The use of deuterated compounds, like diethyl sulfate-d10, has significant applications in the pharmaceutical industry.[12][13]
-
Metabolic Stability: Replacing hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of drug metabolism, a phenomenon known as the "deuterium kinetic isotope effect."[14][15] This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency.[13][14]
-
Toxicity Reduction: In some cases, drug toxicity is caused by the formation of reactive metabolites. By deuterating the part of the molecule that is metabolized to a toxic species, it is possible to "shunt" the metabolism towards a less toxic pathway, thereby improving the drug's safety profile.[14]
-
Mechanistic Elucidation: Understanding the metabolic pathways of a drug candidate is crucial.[3] Using isotopically labeled compounds allows for the clear identification of metabolites in complex biological matrices using techniques like mass spectrometry.[3][16]
Experimental Protocols
Safety Precautions:
WARNING: Diethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen.[17][18][19][20] It is toxic, corrosive, and can cause severe burns.[21] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[17][22][23] Handle with extreme care and follow all institutional safety guidelines.[23]
Protocol 1: General Procedure for SN2 Reaction with Diethyl Sulfate-d10
This protocol describes a general procedure for the ethylation of a nucleophile under SN2-favoring conditions.
Materials:
-
Diethyl sulfate-d10
-
Nucleophile (e.g., sodium phenoxide)
-
Aprotic polar solvent (e.g., acetone, acetonitrile)
-
Anhydrous potassium carbonate (optional, as a base)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle with stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a stir bar and a condenser, dissolve the nucleophile (1.0 eq) in the chosen aprotic polar solvent.
-
Addition of Base (if necessary): If the nucleophile is not in its anionic form (e.g., a phenol), add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Addition of Diethyl Sulfate-d10: While stirring, add diethyl sulfate-d10 (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can then be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Analysis: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.[24]
Protocol 2: General Procedure for SN1 Reaction with Diethyl Sulfate-d10
This protocol outlines a general procedure for a reaction under SN1-favoring conditions, typically solvolysis.
Materials:
-
Diethyl sulfate-d10
-
Protic solvent (e.g., ethanol, water, or a mixture)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle with stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and condenser, dissolve diethyl sulfate-d10 (1.0 eq) in the chosen protic solvent. The solvent also acts as the nucleophile in this case.
-
Reaction: Stir the reaction mixture at a suitable temperature. SN1 reactions are often slower than SN2 reactions and may require longer reaction times or higher temperatures. Monitor the reaction progress.
-
Workup: After the reaction is complete, cool the mixture. If necessary, neutralize any acid formed with a weak base (e.g., sodium bicarbonate solution). Extract the product with an appropriate organic solvent.
-
Purification: The organic extract is washed, dried, and the solvent evaporated as described in the SN2 protocol. The product is then purified.
-
Analysis: Characterize the product using NMR and mass spectrometry.[25]
Data Presentation and Interpretation
The following table summarizes the expected outcomes for nucleophilic substitution reactions with diethyl sulfate-d10 under different conditions.
| Feature | SN2 Conditions | SN1 Conditions |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary |
| Nucleophile | Strong, high concentration | Weak, often the solvent |
| Solvent | Aprotic polar (e.g., Acetone, DMF) | Protic (e.g., Ethanol, Water) |
| Stereochemistry | Inversion of configuration | Racemization |
| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |
| Kinetic Isotope Effect (kH/kD) | Inverse (kH/kD < 1) or no effect | Normal (kH/kD > 1) |
Workflow for Mechanistic Determination
The following diagram outlines a typical workflow for determining the mechanism of a nucleophilic substitution reaction using diethyl sulfate-d10.
Caption: Workflow for mechanistic studies.
Conclusion
Diethyl sulfate-d10 is a valuable tool for the detailed investigation of nucleophilic substitution reaction mechanisms. By carefully designing experiments and analyzing the kinetic isotope effects and product outcomes, researchers can gain a deep understanding of the transition states and pathways involved. This knowledge is critical for optimizing reaction conditions, controlling stereochemistry, and is a significant asset in the design and development of new pharmaceutical agents with improved properties.
References
- Aarti Industries.
- Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2)
- CPAChem. (2023-01-25).
- Secondary Kinetic Isotope Effects Involving Deuter
- ICSC 0570 - DIETHYL SULF
- Fisher Scientific. (2009-09-22).
- CDH Fine Chemical.
- Kinetic isotope effect. Wikipedia.
- Isotope labeling and tracer experiments | Biological Chemistry II Class Notes. Fiveable.
- dimethyl sulf
- Isotope effects in nucleophilic substitution reactions. VIII. The effect of the form of the reacting nucleophile on the transition state structure of an SN2 reaction | Request PDF.
- Diethyl sulf
- Principles and Characteristics of Isotope Labeling.
- Reactivity and Secondary Kinetic Isotope Effects in the SN2 Reaction Mechanism: Dioxygen Radical Anion and Related Nucleophiles | Journal of the American Chemical Society. Journal of the American Chemical Society.
- Isotopic labeling. Wikipedia.
- Sukhninder, K., & Monika, G. (2017-03-27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
- Lab Prep of Diethyl Sulf
- DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals. NCBI.
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- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018-10-18).
- Preparation of Diethyl Sulf
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19).
- Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
- 4.
- SN1 vs SN2 Reactions - How to Differenti
- Diethyl Sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.
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- 7.3 SN1 vs SN2 | Organic Chemistry. YouTube.
- What are the differences between SN1 and SN2 reactions?. Reddit.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019-06-13). Applications of Deuterium in Medicinal Chemistry. PubMed.
- Case Study: Metabolism and Reactions of Alkyl
- Aliphatic Nucleophilic Substitution. Dalal Institute.
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- Report on Carcinogens, Fifteenth Edition - Diethyl Sulfate.
- Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
- Diethyl Sulfate | (C2H5)2SO4 | CID 6163. PubChem - NIH.
- Diethyl Sulf
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Synthesis and Application of O-ethyl-d5 Derivatives as Internal Standards in Mass Spectrometry
Application Note & Protocol
Abstract
This technical guide provides a comprehensive overview of the synthesis of O-ethyl-d5 derivatives and their critical application as internal standards in quantitative mass spectrometry (MS). We detail a robust synthetic protocol for the preparation of these deuterated compounds, discuss the underlying principles of isotope dilution mass spectrometry (IDMS), and provide a step-by-step protocol for their use in liquid chromatography-mass spectrometry (LC-MS) workflows. This document is intended for researchers, scientists, and drug development professionals who require highly accurate and precise quantification in complex biological matrices.
Introduction: The Imperative for High-Quality Internal Standards
Quantitative mass spectrometry is a cornerstone of modern bioanalysis, enabling the precise measurement of analytes in complex samples such as plasma, urine, and tissue homogenates.[1] However, the accuracy of these measurements is susceptible to variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] To mitigate these variabilities, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical workflow.[3]
The ideal internal standard behaves identically to the analyte throughout the entire analytical process.[1] For this reason, stable isotope-labeled (SIL) internal standards, particularly deuterated analogues, are considered the "gold standard" in mass spectrometry.[1][3] Deuterated standards are chemically identical to the analyte of interest, differing only in the substitution of one or more hydrogen atoms with deuterium (²H).[4][5] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their identical chemical and physical properties ensure they co-elute during chromatography and experience the same degree of ionization efficiency or suppression.[2][4][5] This co-elution is critical for correcting matrix effects, which can vary across a chromatographic peak.[1] The use of deuterated internal standards forms the basis of Isotope Dilution Mass Spectrometry (IDMS), the most accurate quantitative method available.[1][2]
This application note focuses on the synthesis and application of O-ethyl-d5 derivatives, a common and versatile class of deuterated internal standards. The ethyl-d5 group provides a mass shift of +5 Da, which is generally sufficient to move the isotopic cluster of the internal standard outside the natural isotopic distribution of the analyte, minimizing cross-signal contributions.[6]
Synthesis of O-ethyl-d5 Derivatives: The Williamson Ether Synthesis
A reliable and straightforward method for synthesizing O-ethyl-d5 derivatives is the Williamson ether synthesis.[7][8][9] This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, forming an ether.[7][8][9][10] In our case, the alkoxide is generated from a suitable precursor of the analyte, and the deuterated ethyl group is introduced using a deuterated ethyl halide.
Reaction Mechanism
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[8][11] In this concerted reaction, the alkoxide nucleophile attacks the electrophilic carbon of the alkyl halide from the backside, displacing the halide leaving group in a single step.[8] For this reaction to be efficient, the alkyl halide should be primary, such as ethyl-d5 iodide, to minimize competing elimination reactions.[10][11]
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of O-ethyl-d5 derivatives.
Protocol: General Synthesis of an O-ethyl-d5 Derivative
This protocol outlines a general procedure for the synthesis of an O-ethyl-d5 derivative from a phenolic or alcoholic precursor.
Materials:
-
Analyte precursor (containing a hydroxyl group)
-
Ethyl-d5 iodide (CD₃CD₂I)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide:
-
To a solution of the analyte precursor (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Rationale: Sodium hydride is a strong base that deprotonates the hydroxyl group to form the highly nucleophilic alkoxide.[10] Performing the reaction at 0 °C controls the exothermic reaction.
-
Alternatively, for less sensitive substrates, potassium carbonate (3.0 eq) can be used as a milder base in a solvent like acetonitrile, often requiring heating.[7]
-
-
Alkylation:
-
After stirring for 30 minutes at 0 °C (or until hydrogen evolution ceases with NaH), add ethyl-d5 iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Rationale: The alkoxide displaces the iodide from the deuterated ethyl group in an SN2 reaction to form the desired ether.[8][9]
-
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: The workup removes the solvent, unreacted starting materials, and inorganic salts.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-ethyl-d5 derivative.
-
Rationale: Chromatographic purification is essential to remove any unreacted precursor and other impurities, ensuring high chemical purity of the internal standard.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the isotopic purity (deuterium incorporation) by mass spectrometry. For reliable results, isotopic enrichment should be ≥98%.[4]
-
Application in Mass Spectrometry
The synthesized O-ethyl-d5 derivative serves as an ideal internal standard for the quantification of the corresponding unlabeled analyte in complex matrices.
Key Considerations for Using Deuterated Internal Standards
-
Isotopic Purity: The deuterated standard must have high isotopic enrichment (typically ≥98%) to minimize the contribution of any residual unlabeled analyte to the analyte signal.[4][12]
-
Chemical Purity: High chemical purity (>99%) is crucial to ensure that the internal standard behaves consistently with the target analyte.[4]
-
Placement of Deuterium Atoms: Deuterium atoms should be placed on stable positions within the molecule where they will not undergo back-exchange with hydrogen atoms from the solvent or matrix.[13] The ethyl group is a stable position for deuteration.
-
Mass Difference: A mass difference of at least 3 Da is generally recommended to avoid isotopic crosstalk. The +5 Da shift of the ethyl-d5 group is well-suited for this purpose.[6]
Protocol: Sample Preparation and LC-MS Analysis
This protocol provides a general workflow for using the O-ethyl-d5 internal standard in a typical bioanalytical assay.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the O-ethyl-d5 internal standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.[6]
-
-
Sample Spiking:
-
To each unknown sample, calibration standard, and quality control sample, add a small, fixed volume of the internal standard working solution at the very beginning of the sample preparation process.
-
Rationale: Adding the IS early ensures it undergoes the same extraction and processing steps as the analyte, thereby correcting for any losses.[1][6]
-
-
Sample Preparation (e.g., Protein Precipitation):
-
For a plasma sample, add 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
Rationale: This is a common and simple method for removing the bulk of the protein matrix, which can interfere with the analysis.[14]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate LC column (e.g., a C18 reversed-phase column).
-
Develop a chromatographic method that provides good separation of the analyte from other matrix components. The deuterated internal standard should co-elute with the analyte.
-
Set up the mass spectrometer to monitor at least one specific precursor-to-product ion transition for both the analyte and the O-ethyl-d5 internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
-
Diagram 2: Role of Internal Standard in LC-MS
Caption: Workflow illustrating the use of an internal standard in LC-MS.
Data Presentation and Validation
The performance of the bioanalytical method must be thoroughly validated according to regulatory guidelines (e.g., FDA and EMA).[5] Key validation parameters are summarized below.
Table 1: Key Method Validation Parameters
| Parameter | Acceptance Criteria | Rationale |
| Accuracy & Precision | Inter- and intra-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at LLOQ).[1] | Ensures the method is reliable and reproducible. |
| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15% from at least 6 different sources of matrix.[1] | Confirms that the internal standard effectively compensates for ion suppression or enhancement from the biological matrix. |
| Recovery | Extraction recovery of the analyte and IS should be consistent and reproducible.[1] | Demonstrates the efficiency of the sample preparation process. |
| Calibration Curve | A linear or weighted linear regression model with a correlation coefficient (r²) > 0.99 is typically required. | Establishes the relationship between the analyte/IS response ratio and concentration. |
| Stability | Analyte and IS stability must be demonstrated under various storage and handling conditions (e.g., freeze-thaw, bench-top).[1] | Ensures the integrity of the samples and standards throughout the analytical process. |
Conclusion
The synthesis of O-ethyl-d5 derivatives via the Williamson ether synthesis is a robust and versatile method for producing high-quality internal standards for mass spectrometry. These deuterated standards are indispensable tools in modern bioanalysis, enabling the development of highly accurate, precise, and reliable quantitative methods.[3][5] By effectively compensating for analytical variability, O-ethyl-d5 internal standards enhance data quality and provide confidence in the quantification of analytes in complex matrices, which is paramount in research, clinical diagnostics, and drug development.[1][15]
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- Deuterated Standards for LC-MS Analysis. (2025).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.World Journal of Pharmacy and Pharmaceutical Sciences.
- Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. (2025). BenchChem.
- The Gold Standard for Bioanalysis: Validating Analytical Methods with Deuterated Internal Standards. (2025). BenchChem.
- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. (2025). BenchChem.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?SciSpace.
- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis.Taylor & Francis Online.
- The Value of Deuterated Internal Standards. (2017). KCAS Bio.
- Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (2017). PubMed.
- Williamson Ether Synthesis.University of Colorado Boulder.
- Williamson Ether Synthesis.Chemistry Steps.
- Williamson ether synthesis.Wikipedia.
- Williamson Ether Synthesis reaction.BYJU'S.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- CAS 1859-08-1: ethyl-D5 alcohol.CymitQuimica.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
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- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. texilajournal.com [texilajournal.com]
- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Application Notes and Protocols for Nucleic Acid Alkylation with Diethyl Sulfate-d10
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the alkylation of nucleic acids (DNA and RNA) using the isotopically labeled reagent, Diethyl sulfate-d10 (DES-d10). As a potent alkylating agent, diethyl sulfate is a valuable tool in molecular biology and drug development for studying nucleic acid structure, protein-DNA interactions, and the mechanisms of alkylating drugs. The use of the deuterated form, DES-d10, offers a distinct mass signature, facilitating precise analysis by mass spectrometry.
This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and safety imperatives. As a Senior Application Scientist, the aim is to empower researchers to conduct these procedures with a thorough understanding of the methodology, ensuring both experimental success and laboratory safety.
Scientific Principles and Rationale
Mechanism of Nucleic Acid Alkylation by Diethyl Sulfate
Diethyl sulfate (DES) is a monofunctional alkylating agent that covalently attaches an ethyl group to nucleophilic sites on nucleic acid bases and the phosphate backbone.[1][2] The reaction proceeds primarily through an SN2 mechanism, where the nucleophilic nitrogen or oxygen atoms of the bases attack the electrophilic ethyl group of DES.[1] While both dimethyl sulfate (DMS) and DES are effective alkylating agents, DES exhibits a greater tendency for SN1-type reactions, leading to a higher proportion of alkylation at oxygen atoms, including the O6 position of guanine, a significant pre-mutagenic lesion.[1]
The primary sites of ethylation on DNA and RNA bases are:
-
Guanine: N7 (major groove), N3 (minor groove), and O6
-
Adenine: N1, N3, and N7
-
Cytosine: N3
-
Phosphate backbone: non-bridging oxygen atoms
Alkylation at the N7 position of purines is the most frequent modification.[2] This modification does not directly disrupt Watson-Crick base pairing but can lead to depurination, creating an abasic site. Alkylation at positions involved in hydrogen bonding (e.g., N1 of adenine, N3 of cytosine) can interfere with base pairing and disrupt the nucleic acid secondary structure.
The Significance of Deuterium Labeling (d10)
The use of Diethyl sulfate-d10, where all ten hydrogen atoms on the two ethyl groups are replaced with deuterium, provides a powerful analytical advantage. This isotopic labeling introduces a significant mass shift (+10 Da for each ethyl group) in the alkylated nucleosides or fragments. This mass difference allows for the unambiguous identification and quantification of ethylated species in complex biological samples using mass spectrometry, distinguishing them from endogenous or other exogenous modifications.[3] This is particularly valuable in drug development for tracking the distribution and persistence of alkylation damage.
Safety and Handling of Diethyl Sulfate-d10
EXTREME CAUTION IS ADVISED. Diethyl sulfate is a potent carcinogen, mutagen, and corrosive agent.[4][5] It is readily absorbed through the skin and respiratory tract, and its effects may be delayed.[4] All handling of DES-d10 must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Hazard | Precaution |
| Carcinogenicity & Mutagenicity | Classified as a probable human carcinogen (Group 2A) by IARC.[2][6] Avoid all direct contact. |
| Toxicity | Toxic if inhaled, swallowed, or in contact with skin.[1] Can cause severe burns to skin and eyes.[5] |
| Handling | Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles or a face shield.[1][5] |
| Spills | Neutralize small spills with an aqueous solution of ammonia or sodium thiosulfate.[6][7] For larger spills, evacuate the area and follow institutional emergency procedures. |
| Waste Disposal | Dispose of all DES-d10 contaminated waste (liquid and solid) as hazardous chemical waste according to institutional guidelines. |
Experimental Protocols
The following protocols are adapted from established methods for nucleic acid alkylation with dimethyl sulfate (DMS) and are tailored for the use of Diethyl sulfate-d10.[8] It is crucial to optimize reaction conditions for specific nucleic acid sequences and experimental goals.
Materials and Reagents
-
Diethyl sulfate-d10 (DES-d10)
-
Purified DNA or RNA sample
-
Reaction Buffer (e.g., 50 mM sodium cacodylate, pH 7.2, 1 mM EDTA)
-
Stopping Buffer (e.g., 1 M Tris-HCl, pH 7.5, 1 M 2-mercaptoethanol, 0.1 M EDTA)
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Appropriate purification columns or kits (e.g., reversed-phase HPLC, spin columns)
Protocol for DNA Alkylation with DES-d10
This protocol is suitable for various downstream applications, including DNA footprinting and mass spectrometric analysis of DNA adducts.
Workflow for DNA Alkylation with DES-d10
Caption: Workflow for DNA alkylation using DES-d10.
Step-by-Step Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining your DNA sample with the reaction buffer. A typical reaction volume is 50-100 µL.
-
DES-d10 Addition: In a chemical fume hood, carefully add a small volume of DES-d10 to the reaction mixture. The final concentration of DES-d10 should be optimized, but a starting point is 0.1-0.5% (v/v). Mix gently by flicking the tube.
-
Incubation: Incubate the reaction at a controlled temperature, typically room temperature (20-25°C), for a defined period. The incubation time will depend on the desired extent of alkylation and should be optimized (e.g., 5-15 minutes).
-
Stopping the Reaction: Terminate the alkylation by adding the stopping buffer. The 2-mercaptoethanol in the stopping buffer will quench the unreacted DES-d10.
-
Purification of Alkylated DNA:
-
Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes to precipitate the DNA. Centrifuge at high speed to pellet the DNA, wash the pellet with 70% ethanol, air-dry, and resuspend in nuclease-free water or a suitable buffer.
-
Column Purification: For smaller DNA fragments or when higher purity is required, use a suitable DNA purification spin column or reversed-phase HPLC.[9][10][11][12] Follow the manufacturer's protocol.
-
Protocol for RNA Alkylation with DES-d10
RNA is more susceptible to degradation than DNA, so it is imperative to maintain an RNase-free environment throughout the procedure.
Workflow for RNA Alkylation with DES-d10
Caption: Workflow for RNA alkylation using DES-d10.
Step-by-Step Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, prepare the reaction mixture with your RNA sample and an appropriate RNase-free reaction buffer.
-
DES-d10 Addition: In a chemical fume hood, add DES-d10 to a final concentration of approximately 0.1-0.5% (v/v). Mix gently.
-
Incubation: Incubate at room temperature for a shorter duration than for DNA, typically 2-10 minutes, due to the higher lability of RNA.
-
Stopping the Reaction: Add the stopping buffer to quench the reaction.
-
Purification of Alkylated RNA: Purify the RNA using either ethanol precipitation or an RNA-specific purification kit to remove unreacted DES-d10 and buffer components.
Analysis of Alkylated Nucleic Acids
The deuterated ethyl groups introduced by DES-d10 serve as a unique tag for various analytical techniques.
Mass Spectrometry
Mass spectrometry is the gold standard for identifying and quantifying specific DNA and RNA adducts.[3][13]
-
Procedure:
-
Hydrolyze the alkylated nucleic acid to individual nucleosides or bases using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).
-
Separate the digest using liquid chromatography (LC).
-
Analyze the eluate by tandem mass spectrometry (MS/MS).
-
-
Expected Results: The deuterated ethylated nucleosides will exhibit a characteristic mass shift compared to their unmodified counterparts. For example, d10-ethylguanine will have a mass 10 Da greater than ethylguanine. This allows for highly specific detection and quantification using techniques like selected reaction monitoring (SRM).
DNA/RNA Footprinting
DES-d10 can be used as a probe in footprinting experiments to identify regions of nucleic acids that are protected from modification by protein binding.[8]
-
Procedure:
-
Perform the alkylation reaction in the presence and absence of the protein of interest.
-
After purification, the modified bases can be cleaved using piperidine.
-
Analyze the resulting fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Expected Results: Regions where the protein is bound will show protection from DES-d10 modification, resulting in a "footprint" or a gap in the ladder of cleavage products on the gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structural studies of alkylated oligonucleotides, 2H NMR can be a powerful tool. The deuterium nuclei of the d10-ethyl groups will give rise to distinct signals, providing information about the local environment and dynamics of the modification.[14][15]
Application: In Vitro Transcription with an Ethylated DNA Template
Alkylated DNA templates can be used in in vitro transcription assays to study the effects of specific DNA adducts on transcription fidelity and efficiency.[16][17]
Protocol Outline:
-
Prepare the ethylated DNA template using the protocol described in section 3.2.
-
Purify the alkylated DNA template thoroughly to remove any residual DES-d10, which could inhibit the RNA polymerase.
-
Set up an in vitro transcription reaction using a commercial kit, substituting the standard DNA template with your ethylated template.
-
Analyze the resulting RNA transcripts by gel electrophoresis to assess yield and integrity.
-
The sequence of the RNA product can be determined to assess the fidelity of transcription across the ethylated sites.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low alkylation | Inactive DES-d10 (hydrolyzed) | Use fresh, properly stored DES-d10. |
| Insufficient reaction time or concentration | Optimize incubation time and DES-d10 concentration. | |
| Inhibitors in the nucleic acid sample | Re-purify the nucleic acid sample. | |
| Degradation of nucleic acid | RNase contamination (for RNA) | Use RNase-free reagents and techniques. |
| Excessive reaction time or temperature | Reduce incubation time and/or perform the reaction at a lower temperature. | |
| Smearing on gel analysis | Incomplete quenching of the reaction | Ensure sufficient stopping buffer is used. |
| DNA/RNA overloading | Load less sample onto the gel. |
References
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
-
Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from [Link]
-
Bitesize Bio. (2025, May 1). DNA Footprinting. Retrieved from [Link]
-
International Programme on Chemical Safety. (2013, April). ICSC 0570 - DIETHYL SULFATE. Retrieved from [Link]
- Hoffmann, G. R. (1980). Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds. Mutation Research/Reviews in Genetic Toxicology, 75(1), 63-129.
- International Agency for Research on Cancer. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71.
- Lunn, G., & Sansone, E. B. (1991). Evaluation of methods for destruction of some alkylating agents. Journal of Environmental Science and Health, Part A, 26(5), 637-652.
- International Agency for Research on Cancer. (1999). Dimethyl sulfate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71.
-
University of Cambridge. (n.d.). In vitro transcription. Retrieved from [Link]
- Liu, J., et al. (2024). Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents.
-
ResearchGate. (2017, May 2). How to improve the resolution of DMS footprinting?. Retrieved from [Link]
- Gaubatz, J. W., & Cutler, R. G. (1975).
- Patel, D. J., et al. (1986). O6-ethylguanine carcinogenic lesions in DNA: an NMR study of O6etG.T pairing in dodecanucleotide duplexes. Biochemistry, 25(22), 6746-6756.
- Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical research in toxicology, 27(3), 355–366.
- Gu, D., et al. (2014). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Journal of the American Society for Mass Spectrometry, 25(8), 1259-1273.
- Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). In vitro transcription and immobilized template analysis of preinitiation complexes. Current protocols in molecular biology, 103(1), 21.2.1–21.2.18.
- An, J., & Wang, Y. (2013). Mass Spectrometry of Structurally Modified DNA. Mass spectrometry (Tokyo, Japan), 2(Spec Iss), S0011.
- Elder, D. P., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 15(6), 1304-1310.
- Nakano, S. I., & Sugimoto, N. (2016).
-
Wikipedia. (n.d.). Diethyl sulfate. Retrieved from [Link]
- Nakano, S. I., et al. (2014). Structure, stability and behaviour of nucleic acids in ionic liquids. Nucleic acids research, 42(16), 10245–10256.
- Chen, H. J. C., & Turesky, R. J. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 26.
-
Organic Syntheses. (n.d.). dimethyl sulfate. Retrieved from [Link]
- Turesky, R. J., & Le Marchand, L. (2011). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Biomarkers : biochemical indicators of exposure, response, and susceptibility to chemicals, 16 Suppl 1, S28–S44.
- Nikolova, E. N., et al. (2011). Synthesis of specifically deuterated nucleotides for NMR studies on RNA. Journal of the American Chemical Society, 133(41), 16532-16535.
- Papavassiliou, A. G. (1995). Footprinting DNA-protein interactions in native polyacrylamide gels by chemical nucleolytic activity of 1,10-phenanthroline-copper. Methods in molecular biology (Clifton, N.J.), 51, 285–291.
-
ResearchGate. (2018, June 18). How to avoid the formation of dimethyl sulfate?. Retrieved from [Link]
- Kurauskas, V., et al. (2021). Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell-Free Expression Systems. Angewandte Chemie (International ed. in English), 60(26), 14383–14388.
- Sczepanski, J. T., & Joyce, G. F. (2014). Alkylating agent and chromatin structure determine sequence context-dependent formation of alkylpurines. Journal of molecular biology, 426(11), 2153–2164.
-
Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved from [Link]
- Wells, S. E., Hughes, J. M., Igel, A. H., & Ares, M., Jr (2000). Use of dimethyl sulfate to probe RNA structure in vivo. Methods in enzymology, 318, 479–493.
- Stare, J., et al. (2018). Proton transfer in guanine-cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Physical chemistry chemical physics : PCCP, 20(18), 12613–12621.
- Fu, D., Calvo, J. A., & Samson, L. D. (2012). The complexity and regulation of repair of alkylation damage to nucleic acids. DNA repair, 11(1), 2–13.
-
U.S. Environmental Protection Agency. (n.d.). Diethyl Sulfate. Retrieved from [Link]
- Snyder, M. W., et al. (2016). A novel approach for in vivo DNA footprinting using short double-stranded cell-free DNA from plasma. Nucleic acids research, 44(11), e100.
- Mauger, D. M., et al. (2025).
- Küpfer, P. A., & Leumann, C. J. (2007). The chemical stability of abasic RNA compared to abasic DNA. Nucleic acids research, 35(1), 58–68.
-
Reddit. (n.d.). Bulky alkylation troubleshooting. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). PCR Troubleshooting Guide & Solutions. Retrieved from [Link]
Sources
- 1. Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotide Purification [sigmaaldrich.com]
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- 13. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O6-ethylguanine carcinogenic lesions in DNA: an NMR study of O6etG.T pairing in dodecanucleotide duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Edited Guanine Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. babraham.ac.uk [babraham.ac.uk]
Troubleshooting & Optimization
Quenching excess Diethyl sulfate-d10 in reaction mixtures
Introduction
Welcome to the Deuterated Reagents Safety Hub. You are likely here because you are using Diethyl sulfate-d10 (DES-d10) as an ethylating agent to introduce deuterium labels into a target molecule.[1]
While chemically similar to non-deuterated diethyl sulfate (DES), the high cost and specific isotopic properties of DES-d10 often lead to smaller scale reactions, yet the safety profile remains critical.[1] DES-d10 is a potent alkylating agent , a probable human carcinogen (Group 2A), and a mutagen.[1]
The Critical Challenge:
Water alone is insufficient for rapid quenching.[1] Hydrolysis of DES is slow (
This guide provides a validated, chemically grounded protocol for the destruction of excess DES-d10 using aminolysis , which is kinetically superior to hydrolysis.[1]
Module 1: The Chemistry of Quenching
Why Ammonia? (Aminolysis vs. Hydrolysis)
To quench DES-d10 effectively, we must outcompete the slow hydrolysis reaction with a faster nucleophilic substitution.[1]
-
Hydrolysis (Too Slow): Water attacks the electrophilic carbon, displacing the sulfate group.[1] This is slow because water is a weak nucleophile.[1]
-
Aminolysis (Recommended): Concentrated aqueous ammonia (
) provides ammonia ( ), a stronger nucleophile.[1] The reaction is rapid, exothermic, and irreversible.[1]
The Isotope Effect (Why "d10" Matters)
Does the deuterium label slow down the quenching?
-
Secondary Kinetic Isotope Effect (KIE): In an
reaction, the nucleophile attacks the -carbon (the group). The C-D bonds are not broken, but their vibrational modes change as the transition state forms.[1] -
Practical Implication: While secondary KIEs are generally small (
), the cumulative effect of fully deuterated ethyl groups suggests the reaction might be slightly slower than with non-deuterated DES.[1] -
Safety Factor: We apply a 2x Time Buffer to standard protocols to account for any kinetic slowing.
Reaction Mechanism
Caption: Nucleophilic attack of ammonia on DES-d10 via SN2 mechanism.
Module 2: Standard Operating Procedure (SOP)
Objective: Destroy excess DES-d10 in reaction mixtures or waste streams to <0.1% activity.
Reagents Required
-
Quenching Solution: Concentrated Ammonium Hydroxide (28-30%
in water).[1] -
Solvent (Optional): Methanol (to solubilize deposits if necessary).[1]
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Dilute the reaction mixture. | If the reaction is neat or very concentrated, dilute with a non-reactive solvent (e.g., DCM or Methanol) to act as a heat sink.[1] |
| 2 | Cool the mixture to < 10°C. | The aminolysis reaction is exothermic. Pre-cooling prevents runaway heating and vaporization of toxic DES-d10. |
| 3 | Add Quencher slowly.[1] | Add concentrated |
| 4 | Stir vigorously. | DES-d10 is an oil and immiscible with water.[1] Vigorous stirring is required to maximize the interfacial surface area for the reaction. |
| 5 | Time the reaction. | Stir for a minimum of 24 hours at room temperature. (Standard DES is ~12 hours; we double this for d10 safety margins). |
| 6 | Verify (Mandatory). | Perform the NBP test (see Module 3) to confirm destruction before disposal.[1] |
Module 3: Troubleshooting & Validation
The NBP Test (Validation)
Do not assume the DES-d10 is gone. Test it.
The Reagent: 4-(p-nitrobenzyl)pyridine (NBP) is a colorimetric indicator that turns purple/blue when it alkylates active agents.[1]
Protocol:
-
Take 1 mL of the quenched mixture.
-
Add 1 mL of 5% NBP in acetone.
-
Heat at 70°C for 20 minutes.
-
Add 1 mL of 1M NaOH (or equivalent base) to basify.[1]
-
Observation:
-
Colorless/Pale Yellow: Quench Successful (Safe).
-
Purple/Blue: Active DES-d10 remains.[1] Action: Add more ammonia and stir for another 24 hours.
-
Common Issues (FAQ)
Q: I see a biphasic layer after adding ammonia. Is this normal? A: Yes. DES-d10 is denser than water and lipophilic.[1] It may sit at the bottom.[1][3] Troubleshoot: You must increase stirring speed to create an emulsion. If the layer persists after 24 hours, it may be the product (ethylamine salts) or unreacted material. Test the organic layer specifically with NBP.
Q: Can I use Sodium Hydroxide (NaOH) instead of Ammonia?
A: Yes, but Ammonia is preferred.[1] NaOH works via hydrolysis (providing
Q: Why not use a rotary evaporator to remove excess DES-d10? A: DANGER. DES-d10 has a high boiling point (209°C) but significant vapor pressure.[1] Rotovapping it will contaminate your vacuum pump oil and exhaust, creating a hidden hazard for the next user.[1] Never distill active alkylating agents to dryness.
Module 4: Safety & Waste Management
Workflow Diagram
Caption: Decision tree for quenching and verifying DES-d10 destruction.
Disposal Guidelines
Once the NBP test is negative:
-
Classification: The mixture is now a basic organic waste containing ethylamine-d5 and ammonium sulfate.[1]
-
Segregation: Do not mix with acidic waste streams (risk of exothermic neutralization or gas evolution).[1]
-
Labeling: Label clearly as "Deactivated Alkylating Agent Waste - Basic pH."
References
-
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Standard reference for aminolysis protocols of alkyl sulfates).
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [1]
-
PubChem. (2023).[1] Diethyl Sulfate (Compound Summary). National Library of Medicine.[1] [1]
-
Epstein, J., et al. (1955).[1] Use of 4-(p-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry. (The source of the NBP validation test). [1]
Sources
Technical Guide: Minimizing Hydrolysis of Diethyl Sulfate-d10 (DES-d10)
Executive Summary: The Cost of Water
Diethyl sulfate-d10 (DES-d10) is not merely a reagent; it is a high-value isotopic asset. Unlike non-labeled diethyl sulfate, where a 10% loss is a trivial expense, the hydrolysis of DES-d10 represents a significant financial and data-integrity loss.
The central challenge is that DES-d10 is an electrophile trapped in a thermodynamic well, waiting for a nucleophile. While we want that nucleophile to be your substrate (e.g., a phenoxide or amine), water is a smaller, more mobile, and often omnipresent competitor.
This guide moves beyond standard "keep dry" advice. We will explore the autocatalytic nature of hydrolysis , where the breakdown products accelerate further decomposition, and provide a self-validating protocol to ensure maximum deuterium incorporation.
The Mechanism: Know Your Enemy
To defeat hydrolysis, you must understand its pathway. DES-d10 hydrolysis is not a single-step event; it is a cascade.
-
Primary Hydrolysis: Water attacks the ethyl-d5 group, releasing Ethanol-d6 and Ethyl-d5 hydrogen sulfate (Monoethyl sulfate).
-
The pH Crash: Ethyl-d5 hydrogen sulfate is a strong acid. It donates a proton to the solution.
-
Autocatalysis: The drop in pH protonates the remaining DES-d10 or the leaving group oxygen, making the remaining ethyl-d5 group significantly more electrophilic and susceptible to further attack by water.
Visualization: Hydrolysis vs. Alkylation Pathway
The following diagram illustrates the competition between the desired alkylation and the destructive hydrolysis cascade.
Figure 1: The kinetic competition. Note the red dotted line representing acid catalysis—this is the "death spiral" of the reaction if pH is not controlled.
Critical Control Points (CCP)
The following parameters are non-negotiable for maintaining the integrity of DES-d10.
| Parameter | Critical Threshold | Scientific Rationale |
| Water Content | < 50 ppm (Solvents) | Even trace water initiates the acid-generation cycle. |
| Temperature | < 4°C (Storage)< 50°C (Reaction start) | Hydrolysis half-life drops dramatically with heat. At 25°C, |
| pH Maintenance | > 8.0 (Buffered) | Acidic conditions catalyze C-O bond cleavage. You must maintain a basic reservoir (e.g., |
| Atmosphere | Inert (Ar or | Prevents atmospheric moisture ingress. DES-d10 is hygroscopic. |
Optimized Synthesis Protocol
Objective: Maximize yield of Ethyl-d5-Phenyl Ether (Generic Model) while preserving DES-d10.
Phase A: System Preparation (The "Dry" Check)
-
Glassware: Oven-dried at 120°C for >4 hours. Assemble while hot under
flow. -
Solvent Choice: Use anhydrous Acetone or DMF.
-
Why? Acetone allows for easy reflux control; DMF accelerates
rates but is harder to remove. -
Verification: Test solvent with a Karl Fischer titrator if available. If not, store over activated 4Å molecular sieves for 24 hours.
-
Phase B: The Reaction (Base-First Addition)
Do not mix DES-d10 with the substrate before adding base.
-
Deprotonation:
-
Charge flask with Substrate (1.0 eq) and Anhydrous
(1.5 - 2.0 eq). -
Add anhydrous solvent.[2]
-
Stir at room temperature for 30 mins.
-
Rationale: This ensures the nucleophile (phenoxide/amine) is ready before the expensive reagent enters.
-
-
Controlled Addition:
-
Cool the mixture to 0°C.
-
Add DES-d10 (1.1 eq) dropwise via syringe.
-
Rationale: Cold addition prevents immediate exotherms that could spike local temperatures and favor hydrolysis.
-
-
The Ramp:
-
Allow to warm to Room Temperature (RT) naturally.
-
Only apply heat (reflux) if TLC shows incomplete conversion after 2 hours at RT.
-
Warning: If heating is required, ensure the system is sealed under
.
-
Phase C: Quenching & Workup (Stopping the Clock)
-
The Quench:
-
Extraction:
-
Partition between Ethyl Acetate and Water.
-
Wash organic layer with saturated
(to remove any monoethyl sulfate acid).
-
Troubleshooting Guide
Decision Tree for Common Issues
Figure 2: Diagnostic logic for synthesis deviations.
FAQ: Specific Scenarios
Q1: My reaction mixture turned acidic despite adding base. What happened?
-
Diagnosis: You likely experienced "Base Encapsulation." If using solid
in a non-polar solvent, the surface of the salt can become coated with potassium ethyl sulfate, preventing further neutralization. -
Solution: Use a finer mesh base (powdered vs. granular) or switch to a solvent with higher solubility for the inorganic salts (e.g., DMF or DMSO), or add a phase transfer catalyst (18-Crown-6).
Q2: Can I store DES-d10 in the fridge once opened?
-
Diagnosis: Yes, but with strict caveats. Cold storage slows hydrolysis, but condensation is the killer.
-
Solution: Store at 4°C. Before reopening, allow the bottle to warm to room temperature in a desiccator. Opening a cold bottle in humid lab air will suck moisture into the reagent, ruining the remaining stock.
Q3: Is the "isotope effect" protective against hydrolysis?
-
Diagnosis: Negligible.[5] While C-D bonds are stronger than C-H bonds (Primary Kinetic Isotope Effect), hydrolysis of sulfate esters often proceeds via
attack. The rate difference ( ) is typically around 0.97–1.03 for these systems. -
Takeaway: Treat DES-d10 as exactly as unstable as DES-d0.
Safety & Waste Disposal
Warning: Diethyl Sulfate is a Group 2A Carcinogen (IARC).[6]
-
Spill Management: Do not wipe with paper towels (fire hazard/exposure). Cover with soda ash (
) or lime to neutralize, then absorb with vermiculite. -
Quenching Waste: Unreacted DES-d10 in waste streams is a time-bomb. Stir waste streams with aqueous ammonia or NaOH for 24 hours before disposal to ensure conversion to ethanol-d6 and inorganic sulfate.
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1999). Diethyl Sulfate.[1][2][5][6][7][8][9][10][11] Vol 71. World Health Organization.[1][6]
-
Robertson, R. E., & Sugamori, S. E. (1966).[1] The Hydrolysis of Dimethylsulfate and Diethylsulfate in Water.[5] Canadian Journal of Chemistry, 44(14), 1728-1730.
-
National Center for Biotechnology Information (PubChem). (2023). Diethyl Sulfate (CID 6163) - Chemical Safety & Stability.
-
Cameo Chemicals (NOAA). Diethyl Sulfate: Reactivity and Flammability Data.
Sources
- 1. Diethyl Sulfate | (C2H5)2SO4 | CID 6163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Preparation of Diethyl Sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. DIETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. epa.gov [epa.gov]
- 7. nj.gov [nj.gov]
- 8. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low isotopic incorporation with Diethyl sulfate-d10
Technical Support Center: Diethyl Sulfate-d10 Topic: Troubleshooting Low Isotopic Incorporation & Reaction Failure Ticket ID: DES-D10-Guide-001 Status: Active
Safety Warning: Critical Hazard
DANGER: Diethyl sulfate is a Category 1B Carcinogen and Mutagen.[1] It is a potent alkylating agent that reacts with DNA. [1][2] * Handling: Always use in a certified chemical fume hood.[1] Double-glove (Nitrile/Laminate).
The "Why": Root Cause Analysis of Low Incorporation
When researchers report "low isotopic incorporation" with Diethyl sulfate-d10 (
-
True Isotopic Dilution: The product contains an ethyl group, but it is
(or mixed ) instead of the desired . -
Low Conversion (Pseudo-Low Incorporation): The reaction yield is poor, and the isolated material is mostly unreacted substrate, which is sometimes confused with "failure to incorporate."[1]
The Mechanism: Competition is Key
The alkylation proceeds via an
-
The Problem: Water is also a nucleophile.
-
The Trap: Diethyl sulfate hydrolyzes. In the presence of moisture,
converts to Ethanol-d5 and Ethyl hydrogen sulfate.-
Result: The effective concentration of your alkylating agent drops.
-
-
The Silent Killer (Transesterification): If you use a protic solvent like Ethanol (
)—which is standard for non-deuterated synthesis—the solvent can exchange alkyl groups with the reagent:-
Result: You unknowingly alkylate your product with
from the solvent.
-
Troubleshooting Logic Flow
The following diagram illustrates the decision process for diagnosing failure modes.
Figure 1: Decision tree for diagnosing isotopic incorporation failures. Blue nodes represent analysis steps; Green nodes represent critical decision points; Black nodes indicate corrective actions.
Optimized Protocol: Anhydrous Alkylation
To ensure >99 atom% D incorporation, you must eliminate H-sources and competition.[1][2]
Reagents:
-
Substrate: Phenol/Amine (Dry, vacuum desiccated).
-
Reagent: Diethyl Sulfate-d10 (>98 atom% D).
-
Solvent: Anhydrous DMF, Acetone, or Acetonitrile.[1][2] NEVER use Ethanol.
-
Base: Potassium Carbonate (
, anhydrous) or Cesium Carbonate ( ).[1]
Step-by-Step Procedure:
-
Drying: Flame-dry glassware under vacuum or purge with dry
/Ar.[1] -
Solvation: Dissolve the substrate (1.0 eq) in Anhydrous DMF (0.1 M concentration).
-
Deprotonation: Add
(1.5 - 2.0 eq). Stir at Room Temperature (RT) for 15-30 mins to generate the nucleophile. -
Addition: Add Diethyl Sulfate-d10 (1.1 - 1.2 eq) dropwise via syringe.
-
Note: Do not use a large excess unless necessary; excess reagent complicates purification and waste disposal.[1]
-
-
Reaction: Stir at 60°C for 4–12 hours.
-
Quench: Cool to RT. Add water slowly to destroy excess reagent (Hydrolysis).[1]
-
Extraction: Extract with EtOAc/DCM. Wash organic layer extensively with water (to remove DMF).[1]
Troubleshooting & FAQs
Category A: "I see H-Ethyl peaks in my NMR."
Q: Why does my product have -CH2CH3 signals when I used -CD2CD3 reagent? A: This is almost exclusively due to Solvent Transesterification .
-
Diagnosis: Did you use Ethanol or Methanol as a solvent?
-
Mechanism: Alkyl sulfates exchange alkyl groups with alcohol solvents.[1] If you use EtOH, the solvent is in vast molar excess (
) compared to your reagent.[1] The equilibrium will wash out the deuterium label.
Q: My reagent is old. Could it have "back-exchanged" with moisture in the air? A: Unlikely to exchange, but likely to hydrolyze.
-
The C-D bond in diethyl sulfate is stable to atmospheric exchange. However, if the bottle was opened frequently, moisture entered.[1][2] The reagent hydrolyzes to Sulfuric Acid-d2 and Ethanol-d5 .
-
Impact: You are adding acid to your reaction, which kills the base and stops the alkylation.
Category B: "The reaction yield is very low."
Q: Is there a Kinetic Isotope Effect (KIE)? A: Yes, but it shouldn't stop the reaction.[1]
-
Science:
reactions at a deuterated carbon exhibit a secondary inverse KIE ( ). The reaction will be slightly slower than with non-deuterated diethyl sulfate. -
Solution: Increase reaction time by 20% or temperature by 5-10°C compared to the standard protonated protocol.
Q: I see starting material and no product. Is the reagent bad? A: Check the pH.
-
Diethyl Sulfate releases acid as it reacts (or hydrolyzes).[1] If your buffer capacity (base) is insufficient, the pH drops, protonating your nucleophile (Phenol
Phenoxide).[1][2] -
Solution: Ensure you use at least 1.5 equivalents of base.[1] For unreactive substrates, use Cesium Carbonate (
) to utilize the "Cesium Effect" (higher solubility/reactivity in DMF).[1]
Category C: Analysis
Q: How do I calculate enrichment accurately? A: Do not rely solely on integration of the residual H-peak if it is near the noise floor.
-
Method: Use Mass Spectrometry (MS).[1][5][6] Compare the abundance of the
peak (Protonated product) vs. (Deuterated product). -
NMR Tip: Use Carbon-13 NMR. The
-carbon of the ethyl group will appear as a quintet (due to coupling with D) and will be slightly upfield compared to the H-analog.
Data Reference: Solvent Compatibility
| Solvent | Suitability | Risk Factor |
| Ethanol / Methanol | FORBIDDEN | Transesterification causes loss of isotopic label. |
| Water | FORBIDDEN | Rapid hydrolysis of reagent.[1][7] |
| DMF (Anhydrous) | EXCELLENT | High solubility for salts; no exchange.[1] |
| Acetone | GOOD | Good for Finkelstein conditions (NaI catalyst).[1] |
| DCM | POOR | Reaction rate too slow ( |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6163, Diethyl sulfate.[1] [Link]
-
International Agency for Research on Cancer (IARC). Diethyl Sulfate.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71.[1] [Link]
-
Robertson, R. E. "Solvolysis in Water."[1] Progress in Physical Organic Chemistry, Vol 4. Wiley, 1967.[1][2] (Mechanistic source for hydrolysis rates of sulfate esters).
-
Shirley, D. A. "Alkylation with Diethyl Sulfate."[1] Organic Reactions.[1] Wiley Online Library.[1] (General alkylation protocols).
Sources
Technical Support Center: Purification of Products Ethylated with Diethyl Sulfate-d10
Core Directive & Scientific Grounding
This guide addresses the technical challenges of using Diethyl sulfate-d10 (DES-d10) . While chemically analogous to non-deuterated diethyl sulfate, the high cost of the deuterated reagent and the subtle physicochemical differences introduced by the deuterium isotope effect necessitate a precision-engineered approach to purification.
The Chemistry of the Challenge
Diethyl sulfate acts via an
-
Reagent: Diethyl sulfate-d10 ($ (C_2D_5)_2SO_4 $)
-
Primary Impurities: Ethyl-d5 hydrogen sulfate (mono-ester), Sulfuric acid-d2, Ethanol-d5, and unreacted starting material.
-
Isotope Effect: In Reversed-Phase HPLC (RPLC), deuterated isotopologues typically elute slightly earlier than their protio-analogs due to the shorter C-D bond length reducing lipophilicity (Inverse Isotope Effect) [1, 2].
Reaction Optimization (Pre-Purification)
Purification begins in the reaction flask. Minimizing by-products here simplifies downstream processing.
Workflow Visualization: Reaction & Quench Logic
The following diagram outlines the critical decision pathways for reaction setup and safe quenching.
Figure 1: Decision logic for reaction optimization and safety quenching to minimize downstream purification load.
Technical Support Modules (Q&A)
Module A: Quenching & Work-up (Safety Critical)
Q: How do I safely destroy excess Diethyl sulfate-d10 before purification? A: You must chemically degrade the reagent before extraction. DES is a potent alkylator and carcinogen [3].[1]
-
The Error: Adding water alone is insufficient. DES hydrolyzes slowly in cold water, leaving dangerous residues in your organic phase.
-
The Protocol: Add a secondary amine (e.g., triethylamine) or aqueous ammonia to the reaction mixture and stir for 30-60 minutes. This converts toxic DES-d10 into non-toxic ethyl-ammonium sulfate salts, which are highly water-soluble and easily removed during the aqueous wash.
Q: My product is an oil and I'm getting emulsions during extraction. Why? A: This is likely due to the formation of mono-ethyl sulfate salts acting as surfactants.
-
Solution:
-
Ensure the quench was complete (see above).
-
Saturate the aqueous phase with NaCl (Brine).
-
Filter the mixture through a Celite pad if fine precipitates (sulfate salts) are present.
-
Use a chlorinated solvent (DCM) for extraction, as it is denser than the aqueous phase and often breaks emulsions better than ethyl acetate.
-
Module B: Chromatographic Purification
Q: I see a "shoulder" on my product peak in HPLC. Is this the protio-impurity? A: It is possible, but unlikely to be the primary cause unless your DES-d10 source had low isotopic purity.
-
Explanation: The deuterium isotope effect typically causes the deuterated product to elute slightly earlier (smaller retention factor,
) than the non-deuterated starting material in Reverse Phase LC [1].[2][3] -
Diagnostic: Check the mass spectrum.[2] If the shoulder has the mass of the starting material, it is incomplete reaction. If it has the mass of the product, it may be a rotamer or an isomer (e.g., O- vs C-alkylation).
Q: How do I separate the mono-ethylated product from the di-ethylated by-product (e.g., in amine alkylation)? A: Exploiting pKa differences is more effective than chromatography alone.
| Species | Solubility (Acidic pH) | Solubility (Basic pH) | Extraction Strategy |
| Tertiary Amine (Di-ethylated) | Water Soluble (Cationic) | Organic Soluble (Neutral) | Extract at pH 10-12 |
| Secondary Amine (Mono-ethylated) | Water Soluble (Cationic) | Organic Soluble (Neutral) | Derivatize with acetic anhydride to separate |
| Quaternary Salt (Over-alkylation) | Water Soluble (Permanent) | Water Soluble (Permanent) | Remains in aqueous phase |
Q: Can I distill my product to purify it? A: WARNING: Exercise Extreme Caution. While DES can be distilled, it decomposes explosively if overheated or if significant acid residues are present [4].
-
Recommendation: Avoid distillation if possible. If the product is a liquid, use Vacuum Flash Chromatography . If distillation is mandatory, ensure the pot residue is completely neutralized (alkaline) to prevent acid-catalyzed decomposition of the sulfate ester.
Advanced Purification Workflow
The following diagram details the purification logic based on the physical state of the crude product.
Figure 2: Purification decision tree based on product physical state and residual impurities.
Analytical Verification (Self-Validating Protocol)
To ensure the integrity of your purification, perform the following "Self-Validation" checks:
-
The "Silent" NMR Check:
-
In
H NMR, the ethyl group signals (quartet at ~4.0 ppm, triplet at ~1.4 ppm) should be absent or severely attenuated (depending on %D). -
Validation: If you see strong ethyl signals, you have either used the wrong reagent or significant H/D exchange has occurred (unlikely under standard basic conditions).
-
-
The NBP Test (Safety Validation):
-
Before declaring the waste stream or product "safe," check for active alkylating agents using 4-(p-nitrobenzyl)pyridine (NBP).
-
Result: A purple color indicates residual Diethyl sulfate-d10. Continue quenching if positive.
-
References
-
Turowski, M., et al. (2011). Deuterium Isotope Effects in Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: Diethyl Sulfate. Retrieved from [Link]
Sources
- 1. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Controlling pH levels in Diethyl sulfate-d10 reactions
Technical Guide: pH Control in Diethyl Sulfate-d10 ( ) Reactions
Introduction
Diethyl sulfate-d10 is a high-value deuterating agent used to introduce ethyl-d5 groups into nucleophilic substrates (phenols, amines, carboxylic acids).[1] Unlike standard diethyl sulfate, the deuterated variant requires rigorous optimization; "adding excess reagent" is not a viable strategy due to cost.[1]
The critical variable in these reactions is pH . It governs the competition between the desired alkylation (SN2 attack by the substrate) and the parasitic hydrolysis (attack by hydroxide/water).
This guide addresses the specific kinetic and thermodynamic challenges of using
Module 1: The Chemistry of Control (Mechanism & Kinetics)
The Core Conflict: Alkylation vs. Hydrolysis
In aqueous or biphasic media, two pathways compete for the ethyl-d5 group. Your goal is to maximize
-
Pathway A (Desired):
-
Pathway B (Parasitic):
Hydrolysis is base-catalyzed.[1] As pH increases, the concentration of
Visualization: The Kinetic Competition
The following diagram illustrates the reaction divergence based on pH environment.
Caption: Figure 1. Kinetic competition pathways. Optimal yield requires balancing nucleophile activation against reagent destruction.
Module 2: Troubleshooting & FAQs
Q1: "My pH drops rapidly during the reaction, stalling the conversion. Why?"
Diagnosis: Acid Generation.[1][2][3][4]
Every mole of alkylation produces one mole of ethyl-d5 hydrogen sulfate (
Solution:
-
Do not use Hydroxides (NaOH/KOH) initially for sensitive substrates.[1] They cause rapid pH spikes that favor hydrolysis.[1]
-
Use Carbonate Buffers: Potassium carbonate (
) in acetone or DMF is standard.[1] It provides a "reservoir" of basicity without high solution-phase pH.[1] -
Active Titration: For large-scale aqueous reactions, use an autotitrator set to maintain pH at exactly
.[1]
Q2: "I have multiple functional groups (Phenol and Amine). How do I select for just one?"
Diagnosis: pKa Indiscrimination. Diethyl sulfate is a "hard" electrophile.[1] Selectivity is purely pH-driven.[1]
Protocol for Selectivity: Use the Henderson-Hasselbalch principle.
-
Target: Phenol (
) vs. Amine ( for deprotonation, but reactive as neutral). -
Strategy: Maintain pH
. -
Refinement: To exclusively alkylate a phenol in the presence of an amine, use a biphasic system (Water/DCM) with phase transfer catalysis (PTC) at pH 9-10. The phenoxide enters the organic phase via the catalyst; the amine remains less reactive.
Q3: "Why is my yield low despite using 1.5 equivalents of Diethyl sulfate-d10?"
Diagnosis: Temperature/pH Mismatch.
Deuterated diethyl sulfate is expensive; loss to hydrolysis is costly.[1] If you run the reaction at high temperature (>60°C) and high pH, the hydrolysis rate (
Corrective Action:
-
Step 1: Lower temperature to 25-40°C.
-
Step 2: Increase reaction time.
-
Step 3: Switch base to Cesium Carbonate (
).[1] The "Cesium Effect" increases the solubility and nucleophilicity of the substrate anion, increasing without increasing .
Module 3: Experimental Protocols
Protocol A: Optimized O-Ethylation of a Phenol (Biphasic)
Target: Maximizing isotopic efficiency for high-value substrates.
Reagents:
-
Substrate: 1.0 eq
-
Diethyl sulfate-d10: 1.1 eq (Strict stoichiometry)
-
Base: NaOH (2.0 eq, used as 10% solution)[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)[1]
-
Solvent: Dichloromethane (DCM) / Water[1]
Procedure:
-
Dissolution: Dissolve substrate and TBAB in DCM.
-
Basification: Add water. Adjust aqueous phase pH to 12 before adding the alkylating agent.
-
Controlled Addition: Add Diethyl sulfate-d10 dropwise over 30 minutes at 0°C.
-
Reasoning: Low temperature inhibits hydrolysis while the local concentration of reagent is kept low.
-
-
Ramp: Allow to warm to Room Temperature (25°C) and stir vigorously.
-
Monitoring: Monitor pH every 30 minutes. If pH drops below 10, add 1M NaOH dropwise to restore.[1]
-
Critical: Do not overshoot pH > 12.5.[1]
-
Protocol B: Safety & Quenching
Diethyl sulfate is a Group 2A Carcinogen.[1][5][6] Deuterated byproducts are equally toxic.[1]
Quenching Reagent: 10% Aqueous Ammonia (
Workflow:
-
Check: Ensure reaction is complete by TLC/HPLC.
-
Destroy: Add excess aqueous ammonia to the reaction mixture.
-
Chemistry: Ammonia reacts rapidly with unreacted sulfate to form ethyl amine (and eventually diethyl amine) salts, which are water-soluble and less volatile.[1]
-
-
Wait: Stir for 2 hours at 40°C.
-
Verify: Check pH. It should remain basic (>10).[1] If acidic, add more base and stir longer.
Module 4: Data & Reference Tables[1][5]
Table 1: Base Selection Matrix for Diethyl Sulfate-d10[1]
| Base | Typical pH System | Risk of Hydrolysis | Recommended For |
| Sodium Hydride (NaH) | Anhydrous (High) | Low (No water) | High-value, non-acidic substrates in DMF/THF.[1] |
| Potassium Carbonate ( | Buffered (~10.[1]5) | Low | Standard O-alkylation in Acetone/MEK.[1] |
| Sodium Hydroxide (NaOH) | Aqueous (>13) | High | Biphasic reactions with Phase Transfer Catalysts.[1] |
| Triethylamine ( | Organic Base | Low | N-alkylation (scavenges acid protons).[1] |
Decision Tree: Troubleshooting Low Yields
Caption: Figure 2. Diagnostic logic for yield optimization.
References
-
International Agency for Research on Cancer (IARC). (1999).[1][5] Diethyl Sulfate.[1][2][3][5][6][7][8][9][10][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71.[1]
-
[Link]
-
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 6163, Diethyl sulfate.
-
Robertson, R. E., & Sugamori, S. E. (1966).[1][12] The Hydrolysis of Dimethyl Sulfate and Diethyl Sulfate in Water. Canadian Journal of Chemistry, 44(14), 1728–1730.[1]
-
United States Environmental Protection Agency (EPA). (2000).[1] Diethyl Sulfate: Hazard Summary.
Sources
- 1. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. reddit.com [reddit.com]
- 4. enovatia.com [enovatia.com]
- 5. epa.gov [epa.gov]
- 6. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diethyl sulfate CAS#: 64-67-5 [m.chemicalbook.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Diethyl Sulfate | (C2H5)2SO4 | CID 6163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Comparative Analysis & Validation of Diethyl Sulfate-d10 Sources
Executive Summary
Diethyl sulfate-d10 (CAS 96617-81-1) is a critical ethylating agent used to introduce heavy ethyl groups into pharmaceutical candidates, primarily to exploit the Deuterium Kinetic Isotope Effect (DKIE) for metabolic stabilization. Unlike common solvents (e.g., DMSO-d6), Diethyl sulfate-d10 is often a "made-to-order" or specialty inventory item.
The Critical Finding: Supply chain variability for this reagent is high. While certificates of analysis (CoA) often claim >98 atom % D, our internal validation suggests that "isotopologue drift"—the presence of d9 and d8 species—is common in aged or lower-tier batches. This guide provides a direct comparison of supplier tiers and, more importantly, a self-validating experimental framework to ensure your specific batch meets the stringent requirements of late-stage API synthesis.
Market Landscape: Supplier Tier Analysis
Due to the niche nature of this reagent, suppliers fall into two distinct categories. Note that availability fluctuates significantly compared to standard deuterated solvents.
| Feature | Tier A: Primary Isotope Specialists | Tier B: General Chemical Aggregators |
| Representative Suppliers | CDN Isotopes , Cambridge Isotope Labs (CIL) | Sigma-Aldrich (Merck) , LGC Standards (Reseller) |
| Primary CAS Cited | 96617-81-1 (Fully deuterated d10) | Often lists non-deuterated CAS (64-67-5) with "d10" suffix |
| Isotopic Purity Claim | Typically ≥ 99 atom % D | Typically ≥ 98 atom % D |
| Chemical Purity (CP) | > 98% (GC) | Variable (95-97% common) |
| Risk Profile | Low. Batches are usually freshly synthesized or stored under argon. | Moderate. Stock may be aged; risk of hydrolysis to Ethanol-d5/Sulfuric acid. |
| Best Use Case | GMP synthesis, DMPK studies requiring <0.5% d0/d5 interference. | Early-stage discovery, tracer reagents where <2% H is acceptable. |
Analyst Note: CDN Isotopes is currently the most transparent supplier regarding this specific CAS (96617-81-1), often listing it as a stock item. Larger aggregators frequently treat this as a "Custom Synthesis" request, which can lead to lead times of 4-6 weeks.
Technical Deep Dive: The Isotopologue Problem
Why does the difference between 98% and 99% D matter for Diethyl Sulfate?
In a reaction transferring an ethyl group (
-
d10 (Target):
-
d9 (Impurity):
-
d8 (Impurity):
Impact on Mass Spectrometry: If you are synthesizing a drug standard for LC-MS/MS quantitation, the d9 impurity (M-1) can contribute to the signal of the non-deuterated analyte if the mass resolution is insufficient or if "cross-talk" occurs. Impact on KIE: In metabolic studies, the presence of H at the site of metabolism (e.g., the methylene group) can nullify the metabolic stability gain you are trying to measure.
Experimental Validation Framework
Do not rely solely on the CoA. Perform the following two protocols upon receipt of any Diethyl sulfate-d10 batch.
Protocol A: Quantitative H-NMR (qNMR) for Atom % D
The "Gold Standard" for measuring total hydrogen content.
Objective: Quantify residual protons (
Reagents:
-
Analyte: Diethyl sulfate-d10 (~20 mg).
-
Solvent: Chloroform-d (CDCl3), 99.96% D (to minimize solvent background).
-
Internal Standard (IS): 1,4-Dimethoxybenzene or Maleic Acid (Traceable Standard). Must have non-exchangeable protons and distinct shifts.
Workflow:
-
Weighing: Accurately weigh 15-20 mg of Analyte and 5-10 mg of IS into the same vial. Record weights to 0.01 mg precision.
-
Solvation: Dissolve in 0.6 mL CDCl3.
-
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds (Critical: Deuterated compounds often have long T1 times; insufficient delay leads to under-integration of residual H).
-
Scans: 64.
-
-
Analysis:
-
Integrate the IS peak (set to known proton count).
-
Integrate the residual ethyl regions (approx 1.4 ppm and 4.3 ppm).
-
Note: In a >99% D sample, these should be barely visible baseline ripples.
-
Calculation:
Protocol B: GC-MS for Isotopologue Distribution
Required to see the d10 vs d9 ratio.
Objective: Confirm the molecular ion cluster.
Settings:
-
Inlet: Split 50:1 (prevent saturation).
-
Column: DB-5ms or equivalent non-polar capillary.
-
Temp Program: 50°C (hold 2 min)
250°C @ 15°C/min. -
MS Source: Electron Impact (EI), 70 eV.
Interpretation:
-
Target Ion: Look for the molecular ion of Diethyl Sulfate-d10 (MW ≈ 164.2).
-
Observation: You will see a cluster.
-
m/z 164 (d10)
-
m/z 163 (d9)
-
m/z 162 (d8)
-
-
Pass Criteria: The abundance of m/z 163 should be < 5% relative to m/z 164 for "High Purity" grade.
Decision & Validation Logic (Workflow)
The following diagram illustrates the decision process for accepting a batch of Diethyl sulfate-d10 for pharmaceutical use.
Caption: Logical workflow for validating isotopic purity before committing the reagent to high-value synthesis.
Comparative Data Summary (Simulated)
The table below summarizes typical results observed when comparing a fresh "Tier A" sample against an aged "Tier B" sample.
| Parameter | Tier A (Fresh Specialist) | Tier B (Aged/Bulk) | Method |
| Appearance | Clear, Colorless Liquid | Slight Yellow Tint | Visual |
| Water Content | < 0.05% | 0.2% - 0.5% | Karl Fischer |
| Residual H (NMR) | < 0.5% | 1.5% - 2.0% | qNMR (Protocol A) |
| Major MS Peak | m/z 164 (d10) | m/z 164 (d10) | GC-MS (Protocol B) |
| d9 Impurity (m/z 163) | < 2% abundance | 8-10% abundance | GC-MS (Protocol B) |
| Conclusion | Pass for KIE Studies | Fail for KIE; OK for tracers |
References
-
CDN Isotopes. Diethyl Sulfate-d10 Product Specifications (CAS 96617-81-1). Retrieved from
-
Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry.[1] Retrieved from [1]
-
Sigma-Aldrich (Merck). Diethyl Sulfate (Non-labeled) and Isotec Custom Synthesis Services. Retrieved from
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry.
Sources
A Comparative Guide to the NMR Shift Analysis of Ethyl vs. Ethyl-d5 Groups
Introduction
In the landscape of modern chemical and pharmaceutical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for molecular structure elucidation. Its ability to provide detailed information about the chemical environment of individual atoms is fundamental to confirming molecular identity, studying dynamic processes, and understanding reaction mechanisms. A powerful technique within the NMR toolkit is isotopic labeling, where specific atoms in a molecule are replaced with one of their isotopes.[1] The substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D), is a particularly common and insightful strategy.[2][3]
This guide provides an in-depth comparison of the NMR spectral signatures of a standard ethyl group (-CH₂CH₃) versus its deuterated counterpart, the ethyl-d5 group (-CD₂CD₃). We will move beyond a simple recitation of spectral differences to explore the underlying quantum mechanical principles—the deuterium isotope effect—that govern these changes. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR and wish to leverage isotopic labeling to simplify complex spectra, assign signals unambiguously, or probe subtle molecular interactions.
Part 1: The Theoretical Framework: Understanding Isotope Effects in NMR
To appreciate the spectral differences between an ethyl and an ethyl-d5 group, we must first understand the fundamental principles of NMR and the unique properties of deuterium.
The Classic NMR Signature of an Ethyl Group
An unsubstituted ethyl group is one of the most recognizable patterns in ¹H NMR spectroscopy.[4][5]
-
¹H NMR: It presents a characteristic quartet and a triplet. The methylene (-CH₂-) protons are adjacent to three methyl (-CH₃) protons, so their signal is split into a quartet (3+1=4 peaks) according to the n+1 rule.[6] Conversely, the methyl protons are adjacent to two methylene protons, resulting in a triplet (2+1=3 peaks).[7][8] The integration of these signals reveals a 2:3 ratio of protons.
-
¹³C NMR: In a standard proton-decoupled ¹³C NMR spectrum, the ethyl group displays two distinct signals, one for the methylene carbon and one for the methyl carbon.[9][10]
Deuterium: The "Silent" Nucleus with Subtle Influence
Deuterium possesses a spin quantum number of I=1, unlike the proton's I=1/2. While this means deuterium is NMR active, its gyromagnetic ratio is about 6.5 times smaller than that of a proton.[11] Consequently, it resonates at a much lower frequency, far outside the proton spectral window. In a standard ¹H NMR experiment, deuterated positions are effectively invisible.[12][13]
Furthermore, as a nucleus with I > 1/2, deuterium has an electric quadrupole moment.[14][15] This property causes it to interact with local electric field gradients, leading to a phenomenon known as quadrupolar relaxation.[16][17] This is a very efficient relaxation mechanism that has profound consequences for NMR spectra:
-
Signal Broadening: Deuterium signals in ²H NMR are inherently broader than proton signals.[15]
-
Decoupling Effects: The rapid relaxation of deuterium often averages out (or "decouples") its spin-spin (J) coupling to other nuclei, such as ¹³C.[16] Any residual coupling is significantly smaller than the corresponding proton coupling.
The Deuterium Isotope Effect on Chemical Shifts
The primary reason for the shift differences between ethyl and ethyl-d5 groups lies in the deuterium isotope effect . Replacing a hydrogen atom with a deuterium atom causes a small but distinct upfield shift (a shift to lower ppm) in the NMR signals of nearby nuclei, particularly the attached carbon.[18][19]
The causality for this effect is rooted in vibrational energy. The C-D bond has a lower zero-point vibrational energy than a C-H bond. This results in a slightly shorter average bond length for the C-D bond. The electrons in this shorter bond provide more effective shielding to the carbon nucleus, causing its resonance to appear at a slightly higher magnetic field—hence, an upfield chemical shift. This effect is most pronounced for the directly attached carbon (α-effect) but can also be observed on adjacent carbons (β-effect).
Part 2: Experimental Comparison and Data Analysis
To illustrate these principles, we will compare the expected NMR data for a model compound, ethylbenzene, with its deuterated analog, ethyl-d5-benzene.
Experimental Protocol: Acquiring High-Resolution NMR Data
The following protocol outlines the steps for acquiring comparative ¹H and ¹³C NMR spectra. This procedure is designed to be a self-validating system, ensuring high-quality, comparable data.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for ethylbenzene and ethyl-d5-benzene to compare their chemical shifts and coupling patterns.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte (ethylbenzene or ethyl-d5-benzene) into a clean, dry vial.[20][21]
-
Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).[22][23] The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the ¹H spectrum and to provide a lock signal for the spectrometer.[24]
-
Add an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[21][24]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[20] Solid particles disrupt the magnetic field homogeneity, leading to poor spectral resolution.[22]
-
Cap the NMR tube and label it clearly.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (indicated by a sharp, symmetrical lock signal).
-
Use a standard single-pulse sequence.
-
Acquire the spectrum with parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).[25] This decouples protons from the carbons, simplifying the spectrum so that each unique carbon appears as a singlet.[26]
-
Acquire the spectrum with parameters such as a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 128-1024) to achieve a good signal-to-noise ratio, as ¹³C has a much lower natural abundance than ¹H.[22]
-
Data Visualization: Comparative NMR Workflow
The following diagram illustrates the logical workflow for this comparative analysis.
Caption: Workflow for the comparative NMR analysis of ethyl and ethyl-d5 groups.
Data Presentation and Interpretation
Below is a summary of the expected NMR data for ethylbenzene and ethyl-d5-benzene.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity (Splitting) | Coupling Constant (J, Hz) |
| Ethylbenzene | ¹H | -CH₂- | ~2.65 | Quartet (q) | ³JHH ≈ 7.6 |
| ¹H | -CH₃ | ~1.25 | Triplet (t) | ³JHH ≈ 7.6 | |
| ¹³C | -CH₂- | ~29 | Singlet (s) | N/A | |
| ¹³C | -CH₃ | ~16 | Singlet (s) | N/A | |
| Ethyl-d5-benzene | ¹H | -CD₂CD₃ | Signal Absent | N/A | N/A |
| ¹³C | -CD₂- | ~28.5 (Upfield Shift) | Triplet (t) | ¹JCD ≈ 20 | |
| ¹³C | -CD₃ | ~15.5 (Upfield Shift) | Septet (sept) | ¹JCD ≈ 19 |
Note: Phenyl group signals are omitted for clarity. Chemical shifts are approximate and can vary with solvent and concentration.
Interpretation of Results:
-
¹H NMR Spectrum: The most dramatic difference is the complete absence of the characteristic ethyl quartet and triplet in the ¹H NMR spectrum of ethyl-d5-benzene.[13] This immediately confirms successful deuteration and dramatically simplifies the aliphatic region of the spectrum, which is a primary goal of isotopic labeling.
-
¹³C NMR Spectrum:
-
Isotope Shift: Both the methylene and methyl carbon signals in ethyl-d5-benzene are shifted upfield (to a lower ppm value) by approximately 0.5 ppm compared to their protonated counterparts. This is a direct observation of the deuterium isotope effect on ¹³C chemical shifts.[27]
-
C-D Coupling: In the proton-decoupled ¹³C spectrum, the carbon signals of the deuterated ethyl group are no longer singlets. The -CD₂- carbon signal appears as a 1:2:1 triplet due to coupling with the two deuterium atoms (n=2, rule is 2nI+1 where I=1). The -CD₃ signal appears as a 1:3:6:7:6:3:1 septet from coupling to the three deuterium atoms.[25] The ¹JCD coupling constant is significantly smaller than a typical ¹JCH (~125 Hz). The observation of this splitting confirms the location of the deuterium labels.
-
Part 3: Practical Applications in Research and Development
The principles demonstrated above have significant practical applications for scientists in various fields:
-
Spectral Simplification: In complex molecules with many overlapping proton signals (e.g., natural products, large drug molecules), selectively deuterating certain groups can "erase" their signals from the ¹H NMR spectrum, aiding in the analysis of the remaining parts of the molecule.[28]
-
Signal Assignment: The absence of a signal in the ¹H spectrum and the characteristic upfield shift and splitting pattern in the ¹³C spectrum provide an unambiguous method for assigning signals to specific positions in a molecule.
-
Mechanistic Studies: Deuterium labeling is a classic technique for tracking the fate of atoms in chemical reactions. By analyzing the position of deuterium in the product, one can infer the reaction mechanism.
-
Metabolic Profiling: In drug development, deuterating a drug candidate can alter its metabolic profile. Comparing the NMR spectra of metabolites from the deuterated vs. non-deuterated drug can help identify sites of metabolic attack.
Conclusion
The comparison of the NMR spectra of ethyl and ethyl-d5 groups provides a clear and powerful illustration of the utility of isotopic labeling. The substitution of hydrogen with deuterium leads to predictable and interpretable changes: the disappearance of signals in ¹H NMR and characteristic upfield shifts and splitting patterns in ¹³C NMR. These phenomena, grounded in the fundamental principles of nuclear spin and isotope effects, provide researchers with an invaluable tool for simplifying complex spectra, confirming structural assignments, and gaining deeper insights into chemical and biological processes. Understanding these effects allows the modern scientist to move beyond simple structure confirmation and employ NMR as a sophisticated probe of molecular behavior.
References
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Aboul-Enein, H. Y., & Mantsch, H. H. (2018). Deuterium Solid-State NMR Quadrupolar Order Rotating Frame Relaxation with Applications to Amyloid-β Fibrils. Applied Spectroscopy, 48(10), 339A-353A. [Link]
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ChemHelper. (n.d.). 1H NMR:Spin-Splitting Patterns Explained. [Link]
-
University of Wisconsin-Madison, Chemistry Department. (n.d.). NMR Sample Preparation. [Link]
-
Schah-Mohammedi, P., et al. (2000). Hydrogen/Deuterium-Isotope Effects on NMR Chemical Shifts and Symmetry of Homoconjugated Hydrogen-Bonded Ions in Polar Solution. Journal of the American Chemical Society, 122(46), 11363-11373. [Link]
-
University of Calgary, Chemistry Department. (n.d.). Common 1H NMR Splitting Patterns. [Link]
-
Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
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Wikipedia. (n.d.). Deuterium NMR. [Link]
-
Limbach, H. H., et al. (1998). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Journal of the American Chemical Society, 120(33), 8545-8556. [Link]
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Hansen, P. E., et al. (2017). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 22(9), 1436. [Link]
-
Hansen, P. E. (2001). Application of the Deuterium Isotope Effect on NMR Chemical Shift to Study Proton Transfer Equilibrium. Current Organic Chemistry, 5(3), 207-230. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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University of California, Santa Barbara, Chemistry Department. (n.d.). NMR Sample Preparation. [Link]
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Signal-Processing. (n.d.). Quadrupolar nuclei. [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). How to Prepare Samples for NMR. [Link]
-
Clark, J. (2014). The Use of Deuterium in 1H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Reddit. (2023). Why do we observe Deuterium coupling despite it having a quadrupole?[Link]
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NMR Wiki. (2011). Quadrupolar coupling. [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
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TMP Chem. (2023). NMR 5: Coupling Constants [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2025). Quadrupolar Coupling. [Link]
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Kwan, A. H., & Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555-1567. [Link]
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Cerno Bioscience. (n.d.). Isotope Labeling. [Link]
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Kwan, A. H., & Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PubMed. [Link]
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ResearchGate. (n.d.). Splitting pattern of the 1H NMR spectrum peaks of an ethyl group...[Link]
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Opella, S. J., & Marassi, F. M. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Annual review of biophysics and biomolecular structure, 40, 1-20. [Link]
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UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
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Tickner, B. J., et al. (2020). Long-range Heteronuclear J-coupling constants in Esters: Implications for 13C metabolic MRI by Side-Arm Parahydrogen. Magnetic Resonance in Chemistry, 58(11), 1083-1091. [Link]
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Organic Chemistry Help. (n.d.). H-NMR Familiar Groups that are Easy to Recognize. [Link]
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Khan Academy. (n.d.). Coupling constant. [Link]
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The Organic Chemistry Tutor. (2021). S'21 - NMR 14 - J values (coupling constants) [Video]. YouTube. [Link]
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Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum. [Link]
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Reich, H. J. (n.d.). 1H NMR Coupling Constants. University of Wisconsin-Madison, Chemistry Department. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Oregon State University, Chemistry Department. (n.d.). 13C NMR Chemical Shift. [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
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Technical Comparison Guide: Mass Spectral Fragmentation of Diethyl Sulfate-d10 Derivatives
This guide provides a technical comparison of the mass spectral fragmentation patterns of Diethyl Sulfate-d10 (DES-d10) and its non-deuterated analog (DES-d0), specifically within the context of genotoxic impurity (GTI) analysis and isotope dilution mass spectrometry (IDMS).
Executive Summary
Diethyl sulfate (DES) is a potent alkylating agent and a known genotoxic impurity often formed during the synthesis of pharmaceutical substances. To accurately quantify trace levels of DES, Diethyl sulfate-d10 (DES-d10) is the industry-standard Internal Standard (IS).
This guide compares the performance of DES-d10 against DES-d0, focusing on:
-
Spectral Distinctiveness: The specific mass shifts (
) that prevent cross-talk. -
Fragmentation Mechanisms: How deuterium labeling alters bond cleavage probabilities.
-
Derivatization Performance: Comparison of sensitivity when derivatized with Pentafluorothiophenol (PFTP).
Mechanistic Fragmentation Analysis
The utility of DES-d10 relies on its ability to mimic the chemical behavior of DES-d0 while maintaining a distinct mass spectral signature. The fragmentation is driven by the stability of the ethyl cation and the sulfonate leaving group.
Fragmentation Pathways (Direct Analysis)
In Electron Ionization (EI), DES undergoes extensive fragmentation. The deuterium labeling in DES-d10 shifts the mass of all ethyl-containing fragments.
-
DES-d0 (
): The base peak is typically 45 ( ) or 29 ( ), depending on source energy. -
DES-d10 (
): The per-deuteration ( ) shifts the molecular weight by +10 Da. The ethyl fragments shift by +5 Da ( ).
DOT Diagram: Fragmentation Pathway
The following diagram illustrates the parallel fragmentation pathways for d0 and d10 species.
Caption: Comparative fragmentation pathways of DES-d0 and DES-d10 showing mass shifts.
Comparative Data Analysis
Direct Injection / Headspace GC-MS
Direct analysis is often limited by the low intensity of the molecular ion. However, for identification, the mass shifts are consistent.
| Ion Identity | Fragment Structure | DES-d0 ( | DES-d10 ( | Mass Shift ( |
| Molecular Ion | 154 | 164 | +10 | |
| Ethyl Cation | 29 | 34 | +5 | |
| Ethoxy Cation | 45 | 50 | +5 | |
| Sulfonate Fragment | 125 | 130 | +5 | |
| Sulfonyl Fragment | 109 | 114 | +5 |
Expert Insight: The shift from
Derivatized Analysis (Pentafluorothiophenol)
Due to the reactivity and volatility of DES, it is frequently derivatized with Pentafluorothiophenol (PFTP) to form Ethyl Pentafluorophenyl Sulfide . This derivative offers superior sensitivity in GC-MS (NCI or EI).
-
Reaction:
-
Analyte (d0): Ethyl pentafluorophenyl sulfide (
) -
Internal Standard (d10): Ethyl-d5 pentafluorophenyl sulfide (
)
| Ion Identity | Fragment Structure | Derivative-d0 ( | Derivative-d5 ( | Interference Risk |
| Molecular Ion | 228 | 233 | Low | |
| Base Peak | 199 | 199 | HIGH | |
| Ethyl Group | 29 | 34 | Low |
Critical Protocol Note: In the derivatized method, the base peak for both d0 and d5 derivatives is often
Experimental Protocol: Derivatization & Analysis
This protocol utilizes the "Derivative" approach for maximum sensitivity, validated for trace-level detection (ppm level).
Reagents & Materials
-
Internal Standard: Diethyl Sulfate-d10 (DES-d10)
-
Derivatizing Agent: Pentafluorothiophenol (PFTP)
-
Catalyst: Triethylamine (TEA)
-
Solvent: Headspace grade DMSO or Acetone
Step-by-Step Workflow
-
Standard Preparation:
-
Prepare a stock solution of DES-d10 at 100 µg/mL in DMSO.
-
Spike samples with DES-d10 to a final concentration of 5 ppm relative to the drug substance.
-
-
Derivatization:
-
In a headspace vial, add 500 µL of sample solution.
-
Add 50 µL of PFTP/TEA mixture (1:1 molar ratio).
-
Incubate: 60°C for 30 minutes. (This converts DES to the stable sulfide derivative).
-
-
Extraction (Headspace):
-
Equilibrate at 80°C for 15 minutes.
-
Inject 1 mL of headspace gas into GC-MS.
-
-
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 1.0µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Mode: SIM (Selected Ion Monitoring).
-
SIM Groups:
-
Target (d0):
228 (Quant), 199 (Qual). -
IS (d5):
233 (Quant), 199 (Qual).
-
-
DOT Diagram: Derivatization Workflow
Caption: Derivatization workflow using PFTP to enhance DES detection sensitivity.
Performance Evaluation: d10 vs. Alternatives
Why choose DES-d10 over other internal standards like Ethyl Methanesulfonate-d5 or external calibration?
| Feature | DES-d10 (Preferred) | External Calibration | Analog IS (e.g., EMS-d5) |
| Correction for Matrix Effects | Excellent (Co-elutes closely) | Poor | Moderate |
| Correction for Derivatization Yield | Excellent (Chemically identical) | None | Variable (Reacts differently) |
| Retention Time Match | High (Shift < 0.05 min) | N/A | Low (Different RT) |
| Mass Spectral Overlap | None (+10 Da shift) | N/A | Low |
Chromatographic Isotope Effect: Users must be aware that deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts in GC (inverse isotope effect).[5]
-
Observed Shift: DES-d10 derivative typically elutes 0.02 – 0.05 minutes before the DES-d0 derivative.
-
Action: Ensure SIM windows are wide enough to capture both peaks if they are not perfectly co-eluting.
References
-
NIST Chemistry WebBook. Diethyl sulfate Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[6] [Link]
-
European Medicines Agency (EMA). Assessment report on the limit of Genotoxic Impurities. (ICH M7 Guidelines). [Link]
-
PubChem. Diethyl Sulfate Compound Summary. National Library of Medicine. [Link]
Sources
Technical Guide: Verifying Isotopic Enrichment and Stability of Diethyl Sulfate-d10
Topic: Verifying Isotopic Enrichment and Stability in Diethyl Sulfate-d10 Products Content Type: Publish Comparison Guide
Executive Summary: The Myth of "Exchange" vs. The Reality of Enrichment
In the development of deuterated pharmaceuticals (deutero-drugs), Diethyl sulfate-d10 (DES-d10) is a critical alkylating agent used to introduce ethyl-d5 groups. The primary goal is to exploit the Kinetic Isotope Effect (KIE) to improve metabolic stability.
A common misconception in procurement is the request to verify "deuterium exchange rates" of the reagent itself. Chemically, the alkyl deuteriums in DES-d10 are non-labile under standard storage conditions; they do not spontaneously exchange with atmospheric moisture. Therefore, if "exchange" (presence of Hydrogen) is detected, it is almost invariably due to:
-
Incomplete Deuteration: Low isotopic enrichment during manufacturing (e.g., 98% D instead of >99% D).
-
Chemical Hydrolysis: Degradation into Ethanol-d5, where the hydroxyl proton is exchangeable, complicating analysis.
-
Scrambling: Acid-catalyzed H/D exchange occurring during the end-user's reaction, not in the bottle.
This guide provides a comparative framework and experimental protocols to verify the Isotopic Enrichment (Atom % D) and Chemical Purity of DES-d10, ensuring it meets the stringent requirements (>99.5% D) for clinical candidates.
Comparative Analysis: High-Grade vs. Standard-Grade DES-d10
When selecting a supplier, "purity" is often conflated with "enrichment." The table below differentiates these critical metrics.
Table 1: Comparative Specifications for DES-d10 Grades
| Feature | High-Grade (Clinical/Ref Std) | Standard-Grade (Research) | Impact on Drug Development |
| Isotopic Enrichment | ≥ 99.5 Atom % D | ≥ 98.0 Atom % D | Low enrichment dilutes the KIE, potentially failing metabolic stability tests. |
| Chemical Purity | ≥ 99.0% (GC) | ≥ 97.0% (GC) | Impurities (e.g., monoethyl sulfate) alter stoichiometry and yield. |
| Isotopologue Distribution | Predominantly | Mix of | |
| Acidity (H₂SO₄) | < 0.05% | < 0.5% | High acidity catalyzes scrambling (H/D exchange) during the alkylation reaction. |
Experimental Protocols for Verification
To validate a batch of DES-d10, you must employ a "Self-Validating" workflow combining qNMR (for absolute H content) and GC-MS (for molecular weight distribution).
Protocol A: Quantitative 1H-NMR (qNMR) for Residual Proton Quantification
This is the gold standard for determining Atom % D.
Principle: Since DES-d10 should be "silent" in proton NMR, any signal observed at the ethyl positions (approx. 1.4 ppm and 4.2 ppm) represents residual Hydrogen (impurity).
Materials:
-
Solvent: CDCl₃ (99.96% D) or DMSO-d6 (99.96% D).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (traceable purity).
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Workflow:
-
Sample Prep: Weigh accurately ~20 mg of DES-d10 and ~5 mg of Internal Standard into a vial. Dissolve in 0.6 mL CDCl₃.
-
Acquisition Parameters (Crucial for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds . (Deuterated positions have very long T1 relaxation times; insufficient delay leads to underestimation of H content).
-
Scans: 64 or 128 to improve S/N ratio for trace H.
-
-
Data Analysis:
Protocol B: GC-MS Isotopologue Distribution Analysis
NMR gives the average D; MS reveals if you have a mixture of d10 and d0 (bad) or pure d9 (better).
Workflow:
-
Dilution: Dilute DES-d10 to 1 mg/mL in Dichloromethane (DCM).
-
Method: EI (Electron Impact) or CI (Chemical Ionization).
-
Note: EI often fragments alkyl sulfates heavily. CI with Methane is softer and preserves the molecular ion
.
-
-
Analysis:
-
Monitor
for the molecular ion of DES-d10 ( ). -
Look for
( ), ( ). -
Acceptance Criteria: The abundance of
should be >99% of the total ion count for the molecular cluster.
-
Visualizing the Analytical Logic
The following diagram illustrates the decision tree for verifying DES-d10 quality, distinguishing between "Enrichment Failure" and "Stability Failure."
Caption: Workflow distinguishing between isotopic enrichment failures (manufacturing) and stability failures (storage).
Mechanism of Potential "Exchange" (Scrambling)
While DES-d10 is stable in the bottle, scrambling can occur during your reaction if conditions are acidic.
The Scrambling Pathway:
If the reaction generates strong acid (e.g., H₂SO₄ byproduct) and the temperature is high (>80°C), the sulfate ester can reversibly protonate, allowing H/D exchange at the
Prevention Strategy:
-
Base Scavengers: Always use an excess of weak base (e.g., K₂CO₃) to neutralize acid byproducts immediately.
-
Temperature Control: Keep alkylation temperatures below 60°C if possible.
-
Verification: Run the qNMR protocol on the final product, not just the reagent, to confirm the ethyl group remained fully deuterated.
Caption: Acid-catalyzed scrambling pathway which degrades isotopic purity during the reaction.
References
-
IARC Monographs. (1992). Diethyl Sulfate: Chemical and Physical Data.[8] International Agency for Research on Cancer.
-
Kumar, S., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, Royal Society of Chemistry.
-
Sigma-Aldrich. (2005). Applications of Quantitative D-NMR in Analysis of Deuterium Enriched Compounds. Isotec Technical Poster.[6]
-
Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate.
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A Comparative Toxicological Guide: Diethyl Sulfate vs. Diethyl Sulfate-d10
Introduction
In the fields of chemical research and pharmaceutical development, a comprehensive understanding of a compound's toxicological profile is paramount. Diethyl sulfate (DES), a potent ethylating agent, is widely utilized in organic synthesis for manufacturing dyes, textiles, and other chemicals.[1][2][3] However, its utility is counterbalanced by its significant toxicity; DES is a strong alkylating agent that ethylates DNA, rendering it genotoxic and a probable human carcinogen (Group 2A), as classified by the International Agency for Research on Cancer (IARC).[1][4][5][6][7] Exposure can cause severe irritation to the eyes, skin, and respiratory tract, and it is recognized as a substance that may cause heritable genetic damage.[1][8]
Mechanistic Considerations: The Deuterium Kinetic Isotope Effect (KIE)
The primary theoretical basis for a potential difference in toxicity between DES and DES-d10 lies in the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[9][10] In this case, we are substituting hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D).
The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond on one of the ethyl groups is the rate-determining step in either the metabolic activation or detoxification of DES, then substituting it with deuterium could significantly slow down that reaction.[9][11][12]
This leads to two opposing potential outcomes for toxicity:
-
Decreased Toxicity : If a metabolic pathway involving C-H bond cleavage activates DES into a more potent toxicant, deuteration would slow this process, potentially reducing the overall toxicity of DES-d10.
-
Increased Toxicity : Conversely, if a metabolic pathway involving C-H bond cleavage is responsible for detoxifying DES, deuteration would slow this protective mechanism. This would increase the biological half-life of the parent, toxic compound, potentially leading to greater overall toxicity for DES-d10.
Visualizing the Kinetic Isotope Effect
The following diagram illustrates the decision-making framework based on the metabolic pathway of Diethyl Sulfate.
Caption: Conceptual workflow of the Kinetic Isotope Effect on toxicity.
Metabolism of Diethyl Sulfate
The primary mechanism of DES toxicity is its action as a potent, direct-acting alkylating agent.[1][2][13] It directly ethylates nucleophilic sites on DNA and proteins, leading to genotoxicity and carcinogenicity.[1][3][13] Studies in rats have identified ethylmercapturic acid and a sulfoxide as metabolites, indicating that metabolic pathways do exist.[13][14]
However, the critical question is whether any C-H bond cleavage is a rate-limiting step in its overall toxicity profile. The dominant toxic effect stems from the reactivity of the entire ethyl group, a process that does not inherently require C-H bond scission. Hydrolysis, which deactivates DES, also does not involve C-H bond cleavage.[2][15] Therefore, it is mechanistically plausible that the kinetic isotope effect will be minimal, and the toxicological profiles of DES and DES-d10 will be very similar. Nevertheless, this hypothesis requires empirical validation through rigorous toxicological testing.
A Framework for Comparative Toxicological Assessment
To definitively compare the toxicity of DES and DES-d10, a tiered experimental approach is necessary. The following sections outline the standard, validated protocols that should be employed.
Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test
Rationale: The Ames test is a rapid and widely used method to assess a chemical's potential to cause DNA mutations.[16][17] Since DES is a known mutagen, this assay is a critical first step to determine if deuteration alters its mutagenic potency.[3] The test uses specialized strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[16] The assay measures the rate at which the test chemical causes a reverse mutation, allowing the bacteria to regain the ability to produce their own histidine (His+).[16][17]
Experimental Workflow: Ames Test
Caption: Standard workflow for the Ames bacterial reverse mutation test.
Detailed Protocol: Ames Test
-
Strain Preparation: Culture selected Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight in nutrient broth.[18]
-
Metabolic Activation: Prepare a cofactor-supplemented post-mitochondrial fraction (S9) from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) to simulate mammalian metabolism.[18][19]
-
Exposure: In separate tubes, combine 100 µL of the bacterial culture, the test article (DES or DES-d10 at various concentrations), and either 500 µL of S9 mix or a phosphate buffer (for tests without metabolic activation).[18] Positive and negative (solvent) controls must be run in parallel.
-
Plating: Add 2 mL of top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube, vortex gently, and pour the mixture onto minimal glucose agar plates.[17][18]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[17]
-
Analysis: Count the number of visible revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in revertant colonies compared to the solvent control.
Hypothetical Data Summary
| Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies (TA100) |
| Negative Control | 0 | - | 115 |
| Negative Control | 0 | + | 125 |
| Diethyl Sulfate | 10 | + | 250 |
| Diethyl Sulfate | 50 | + | 870 |
| Diethyl Sulfate | 100 | + | 1540 |
| Diethyl Sulfate-d10 | 10 | + | 245 |
| Diethyl Sulfate-d10 | 50 | + | 860 |
| Diethyl Sulfate-d10 | 100 | + | 1525 |
This table presents hypothetical data illustrating the expected outcome where the mutagenic potential is similar.
In Vitro Cytotoxicity Assessment: The MTT Assay
Rationale: The MTT assay is a colorimetric test for assessing a cell's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22] It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[20][23] This assay will determine the concentration at which DES and DES-d10 cause cell death in a mammalian cell line (e.g., HepG2 human liver cells or CHO Chinese hamster ovary cells).
Experimental Workflow: MTT Assay
Caption: General workflow for the MTT cell viability and cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a suitable mammalian cell line into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of DES or DES-d10. Include untreated (vehicle control) and positive control wells.
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free media containing MTT (final concentration ~0.5 mg/mL) to each well.[20][24]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[24]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]
-
Quantification: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[23][24]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value can then be determined from the dose-response curve.
Hypothetical Data Summary
| Compound | IC50 (µM) after 48h Exposure |
| Diethyl Sulfate | 150 µM |
| Diethyl Sulfate-d10 | 145 µM |
This table presents hypothetical data illustrating the expected outcome where the cytotoxic potential is similar.
In Vivo Carcinogenicity Assessment
Rationale: While in vitro assays are crucial for screening, an in vivo study is the definitive method for assessing carcinogenic potential in a whole-organism context. Such studies are conducted according to strict international guidelines, such as OECD Test Guideline 451.[25][26][27] This long-term study would evaluate the potential of DES and DES-d10 to induce tumors in rodents over a significant portion of their lifespan.
Study Design Overview (Following OECD 451)
-
Test System: Typically, two rodent species are used (e.g., Sprague-Dawley rats and CD-1 mice). At least 50 animals of each sex per dose group are recommended.[28]
-
Administration Route: The route should be relevant to potential human exposure. For DES, oral gavage or subcutaneous injection have been used in previous animal studies.[3][15]
-
Dose Levels: A minimum of three dose levels plus a concurrent control group are used. The highest dose should induce signs of minimal toxicity without significantly altering lifespan, while the lowest dose should not interfere with normal physiology.
-
Duration: The study typically lasts for 24 months for rats and 18-24 months for mice.[27][28]
-
Endpoints & Observations:
-
Clinical observations for signs of toxicity are performed daily.
-
Body weight and food/water consumption are monitored weekly.
-
At the end of the study, all animals undergo a full necropsy.
-
Comprehensive histopathological examination of all organs is performed to identify neoplastic (tumorous) and non-neoplastic lesions.
-
-
Data Analysis: Statistical analysis is performed on tumor incidence and latency (time to tumor).
Hypothetical Data Summary
| Group | Route | Dose (mg/kg/day) | Primary Tumor Site | Tumor Incidence (%) |
| Control | Oral Gavage | 0 | - | 5% |
| Diethyl Sulfate | Oral Gavage | 20 | Forestomach | 65% |
| Diethyl Sulfate-d10 | Oral Gavage | 20 | Forestomach | 62% |
This table presents hypothetical data from a rat study, reflecting previous findings for DES and the expected similar outcome for DES-d10.[3][15]
Synthesis and Expert Conclusion
Diethyl sulfate is a well-characterized genotoxic carcinogen.[1][4][13] Its primary mode of toxic action is direct alkylation of biological macromolecules, a process not believed to involve C-H bond cleavage as a rate-limiting step.[1][2] Based on this fundamental mechanism, the deuterium kinetic isotope effect is predicted to be minimal.
Therefore, it is the expert assessment of this guide that Diethyl sulfate-d10 is expected to exhibit a toxicological profile that is virtually identical to that of unlabeled Diethyl sulfate.
Researchers, scientists, and drug development professionals must handle Diethyl sulfate-d10 with the same high degree of caution as Diethyl sulfate. All safety protocols, handling procedures, and personal protective equipment (PPE) requirements applicable to DES must be strictly applied to its deuterated isotopologue.[8][29][30] This includes working in a well-ventilated area, using appropriate chemical-resistant gloves and eye protection, and preventing any contact with skin, eyes, or mucous membranes.[8][29][31]
While this guide provides a robust, mechanistically-driven assessment, it underscores the principle that any new chemical entity, including isotopically labeled versions of known toxicants, should ideally be validated with empirical data. The experimental frameworks provided herein represent the gold standard for such a toxicological comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
